Moxetomidate
Description
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Properties
CAS No. |
1567838-90-7 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-methoxyethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-12(13-6-4-3-5-7-13)17-11-16-10-14(17)15(18)20-9-8-19-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
JJSJTELMIQBHDE-GFCCVEGCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Moxetomidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moxetomidate (also known as ET-26) is a novel, short-acting intravenous anesthetic agent developed as an analogue of etomidate (B1671615). Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances GABAergic neurotransmission, leading to sedative and hypnotic effects. A key design feature of this compound is its modified ester side chain, which leads to rapid hydrolysis by plasma and tissue esterases into an inactive carboxylic acid metabolite. This metabolic profile is intended to mitigate the significant and prolonged adrenocortical suppression, a major limiting side effect of etomidate, while retaining its favorable hemodynamic stability. This guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: GABA-A Receptor Modulation
This compound, like its parent compound etomidate, exerts its anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor[1]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing[2].
This compound enhances the effect of GABA at the receptor, thereby increasing the inhibitory tone in the central nervous system. This potentiation of GABAergic neurotransmission is the fundamental basis for its sedative and hypnotic properties. While specific binding affinity (Kd) and subunit selectivity data for this compound are not yet extensively published, the mechanism is understood to be similar to that of etomidate, which preferentially modulates GABA-A receptors containing β2 or β3 subunits[2][3]. The binding site for etomidate has been identified at the interface between the α and β subunits in the transmembrane domain[4][5].
Signaling Pathway
The binding of this compound to the GABA-A receptor potentiates the receptor's response to GABA. This leads to an increased frequency and/or duration of chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron. This enhanced inhibitory signaling in key areas of the brain, such as the reticular activating system, is responsible for the induction of hypnosis.
Reduced Adrenocortical Suppression: A Key Advantage
A significant drawback of etomidate is its potent inhibition of the adrenal enzyme 11β-hydroxylase, which is crucial for the synthesis of cortisol. This leads to a dose-dependent and prolonged suppression of adrenal function[2][6]. This compound was specifically designed to overcome this limitation. Its ester linkage is rapidly hydrolyzed by esterases in the blood and tissues to form an inactive carboxylic acid metabolite, ET-26-acid[7]. This rapid metabolic inactivation is hypothesized to reduce the systemic exposure of the active drug to the adrenal glands, thereby minimizing the inhibition of cortisol synthesis.
Metabolic Pathway
The primary metabolic pathway of this compound involves the hydrolysis of its ester group, a reaction catalyzed by various esterases. This biotransformation results in the formation of this compound carboxylic acid (ET-26-acid) and a corresponding alcohol. ET-26-acid is pharmacologically inactive as a GABA-A receptor modulator.
Quantitative Data Summary
While comprehensive in vitro binding and functional data for this compound on specific GABA-A receptor subtypes are still emerging in publicly available literature, preclinical in vivo studies provide valuable quantitative comparisons with etomidate and propofol.
Table 1: In Vivo Hypnotic Potency and Duration in Aged Rats
| Compound | Dose (mg/kg) | Onset of LORR (s) | Duration of LORR (s) | Time to Stand (s) | Time to Normal Activity (s) |
|---|---|---|---|---|---|
| This compound (ET-26HCl) | 10 | 12.2 ± 1.5 | 347.3 ± 49.0 | 540.8 ± 60.1 | 678.8 ± 73.2 |
| Etomidate | 2 | 11.7 ± 1.2 | 489.8 ± 77.0 | 668.2 ± 85.4 | 810.2 ± 99.3 |
| Propofol | 10 | 10.8 ± 1.0 | 850.5 ± 77.4 | 1011.8 ± 91.5 | 1140.2 ± 103.6 |
LORR: Loss of Righting Reflex. Data from a study in aged rats[8][9].
Table 2: Adrenocortical Suppression in Aged Rats (Corticosterone Concentration, ng/mL)
| Time (min) | This compound (ET-26HCl) Group | Etomidate Group | Solvent Group |
|---|---|---|---|
| 15 | 285.4 ± 45.2* | 150.7 ± 30.1 | 290.1 ± 50.3 |
| 30 | 279.8 ± 40.9* | 145.3 ± 28.7 | 285.6 ± 48.9 |
| 60 | 270.5 ± 38.6* | 140.1 ± 25.5 | 278.9 ± 45.1 |
*p < 0.05 vs. Etomidate Group. Data from a study in aged rats[8][9].
Table 3: In Vitro GABA-A Receptor Modulation (Etomidate Analogues)
| Compound | Action | Receptor | EC50 / IC50 (µM) |
|---|---|---|---|
| Etomidate | Direct Activation | α1(L264T)β3γ2 | 1.83 ± 0.28 |
| Carboetomidate | Direct Activation | α1(L264T)β3γ2 | 13.8 ± 0.9 |
| Etomidate | Inhibition of [3H]azietomidate binding | Purified Bovine Cortical GABA-A Receptors | 30 |
Data from studies on etomidate and its analogues, providing a reference for the expected range of activity for this compound[4][10].
Experimental Protocols
In Vivo Hypnotic Potency Assessment (Loss of Righting Reflex - LORR)
This protocol is based on studies conducted in rats to determine the hypnotic potency and duration of action of anesthetic agents[10][11][12][13].
-
Animal Model: Adult male Sprague-Dawley rats are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The test compound (e.g., this compound), dissolved in an appropriate vehicle (e.g., 35% propylene (B89431) glycol in sterile water), is administered intravenously via a lateral tail vein or a previously implanted catheter.
-
Assessment of LORR: Immediately following injection, the rat is placed in a supine position. The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 10-30 seconds[12][14].
-
Data Collection:
-
Onset of LORR: The time from the completion of the injection to the loss of the righting reflex.
-
Duration of LORR: The time from the loss of the righting reflex until the animal spontaneously rights itself.
-
Time to Stand: The time from the return of the righting reflex until the animal is able to stand on all four paws.
-
Time to Normal Activity: The time from the return of the righting reflex until the animal resumes normal exploratory behavior.
-
-
Dose-Response Analysis: The procedure is repeated with different doses of the test compound to generate a dose-response curve and determine the ED50 (the dose required to produce LORR in 50% of the animals).
Assessment of Adrenocortical Suppression
This protocol is designed to measure the impact of an anesthetic agent on cortisol (or corticosterone (B1669441) in rodents) production, often following stimulation with adrenocorticotropic hormone (ACTH)[8][9].
-
Animal Model: Aged rats or other suitable species are used.
-
Experimental Groups:
-
Test group: Receives the anesthetic agent (e.g., this compound).
-
Positive control group: Receives an agent known to cause adrenal suppression (e.g., etomidate).
-
Vehicle control group: Receives the solvent used to dissolve the drugs.
-
-
Procedure:
-
A baseline blood sample is collected.
-
The respective drug or vehicle is administered intravenously.
-
At a specified time post-administration (e.g., 15 minutes), a bolus of ACTH (cosyntropin) is injected to stimulate the adrenal glands.
-
Blood samples are collected at various time points after ACTH administration (e.g., 15, 30, and 60 minutes).
-
-
Hormone Measurement: Plasma or serum is separated from the blood samples. The concentration of cortisol (in primates and dogs) or corticosterone (in rodents) is measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The corticosterone/cortisol levels in the different groups are compared at each time point to assess the degree of adrenal suppression.
In Vitro GABA-A Receptor Electrophysiology
This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to characterize the modulatory effects of compounds on GABA-A receptors[9][10][15].
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2). The oocytes are then incubated to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard buffer.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.
-
-
Compound Application:
-
To assess potentiation, a low concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline current. The test compound (e.g., this compound) is then co-applied with GABA, and the change in current amplitude is measured.
-
To assess direct activation, the test compound is applied in the absence of GABA.
-
-
Data Analysis: Concentration-response curves are generated by applying a range of compound concentrations. The EC50 (for activation/potentiation) or IC50 (for inhibition) and the Hill coefficient are calculated by fitting the data to the Hill equation.
Conclusion
This compound represents a significant advancement in the development of etomidate analogues, demonstrating a promising preclinical profile. Its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor is consistent with its potent hypnotic effects. The key innovation lies in its rapid metabolism to an inactive metabolite, which has been shown in preclinical models to substantially reduce the risk of adrenocortical suppression compared to etomidate. While further clinical data and more detailed in vitro characterization, particularly regarding its GABA-A receptor subunit selectivity and binding kinetics, are anticipated, the current body of evidence strongly supports its potential as a safer alternative to etomidate for intravenous anesthesia, especially in patient populations where hemodynamic stability is critical and adrenal suppression is a significant concern. This guide provides a foundational understanding of this compound's mechanism of action for researchers and drug development professionals engaged in the field of anesthesiology and critical care.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. d-nb.info [d-nb.info]
- 3. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenocortical suppression and other endocrine effects of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats [frontiersin.org]
- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective loss of righting reflex in rats by isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 15. youtube.com [youtube.com]
Moxetomidate: A Technical Guide to a Novel GABAA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxetomidate (also known as ET-26) is a novel, short-acting intravenous anesthetic agent and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. As an analogue of the well-established anesthetic etomidate (B1671615), this compound shares a similar hypnotic and sedative profile, characterized by rapid onset and stable hemodynamics. A key differentiating feature of this compound is its significantly reduced propensity for adrenocortical suppression, a dose-limiting side effect of etomidate. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action as a GABAA receptor agonist, its pharmacological properties, and the experimental methodologies used for its characterization.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). It is a well-established target for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. Etomidate, an imidazole-based intravenous anesthetic, exerts its potent hypnotic effects through positive allosteric modulation of the GABAA receptor. While valued for its hemodynamic stability, the clinical use of etomidate is limited by its transient but significant inhibition of adrenal steroidogenesis, which can be detrimental in critically ill patients.
This compound has been developed as an etomidate analogue with the aim of retaining the favorable anesthetic properties while minimizing adrenocortical suppression. This document summarizes the current scientific understanding of this compound's interaction with the GABAA receptor and its in vivo effects, providing a technical resource for researchers in pharmacology and drug development.
Mechanism of Action: GABAA Receptor Modulation
This compound, like its parent compound etomidate, is a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent CNS depression, resulting in sedation and hypnosis.
The binding site for etomidate and its analogues is located at the interface between the β and α subunits in the transmembrane domain of the GABAA receptor. While specific binding studies for this compound are not yet widely published, its structural similarity to etomidate strongly suggests it acts at the same site.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, primarily from in vivo studies. For comparison, data for etomidate are also provided where available.
Table 1: In Vivo Hypnotic Potency
| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| This compound (ET-26 HCl) | Rat | Loss of Righting Reflex (LORR) | 2.35 | [1][2] |
| Etomidate | Rat | Loss of Righting Reflex (LORR) | 0.73 | [1][2] |
| Propofol | Rat | Loss of Righting Reflex (LORR) | 5.87 | [1][2] |
Table 2: Adrenocortical Suppression
| Compound | Study Type | Key Finding | Reference |
| This compound (ET-26 HCl) | In vivo (Rat) | Milder effect on adrenocortical function compared to etomidate. | [3][4] |
| Etomidate | In vivo (Rat) | Significant suppression of corticosterone (B1669441) synthesis. | [3][4] |
Note: Specific quantitative data on the degree of adrenocortical suppression (e.g., IC50 for 11β-hydroxylase inhibition) for this compound are not yet publicly available.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on established methods for studying etomidate and other GABAA receptor modulators.
In Vivo Hypnotic Potency Assessment (Loss of Righting Reflex)
This protocol is a standard method for determining the hypnotic potency of anesthetic agents in rodents.
Objective: To determine the median effective dose (ED50) of this compound required to induce a loss of the righting reflex.
Materials:
-
This compound hydrochloride (ET-26 HCl) solution
-
Vehicle solution (e.g., saline)
-
Sprague-Dawley rats
-
Intravenous injection apparatus
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental environment.
-
Dose Preparation: Prepare serial dilutions of this compound in the vehicle.
-
Drug Administration: Administer a single intravenous bolus of a specific dose of this compound to each rat.
-
Observation: Immediately after injection, place the rat in a supine position in an observation chamber.
-
Endpoint Assessment: The loss of the righting reflex is defined as the inability of the rat to right itself (i.e., return to a prone position) within a specified time (e.g., 60 seconds).
-
Data Analysis: The ED50 is calculated using a probit analysis or other appropriate statistical methods based on the percentage of animals at each dose level that exhibit the loss of righting reflex.
Assessment of Adrenocortical Function (ACTH Stimulation Test)
This protocol is used to evaluate the potential of a compound to suppress the adrenal gland's ability to produce corticosteroids.
Objective: To assess the effect of this compound on adrenocorticotropic hormone (ACTH)-stimulated corticosterone synthesis.
Materials:
-
This compound hydrochloride (ET-26 HCl)
-
Etomidate (as a positive control)
-
ACTH (cosyntropin)
-
Sprague-Dawley rats
-
Blood collection supplies
-
Corticosterone assay kit (e.g., ELISA)
Procedure:
-
Pre-treatment: Administer dexamethasone to suppress endogenous corticosterone production.
-
Drug Administration: Administer a single intravenous dose of this compound, etomidate, or vehicle.
-
ACTH Challenge: At a specified time post-drug administration, administer a bolus of ACTH to stimulate the adrenal glands.
-
Blood Sampling: Collect blood samples at baseline (before drug administration) and at various time points after the ACTH challenge.
-
Corticosterone Measurement: Separate plasma and measure corticosterone levels using a validated assay.
-
Data Analysis: Compare the corticosterone response to ACTH in the this compound-treated group to the vehicle and etomidate-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.
Conclusion
This compound is a promising new intravenous anesthetic agent that acts as a positive allosteric modulator of the GABAA receptor. Its pharmacological profile is similar to that of etomidate, offering rapid induction of hypnosis and hemodynamic stability. The key advantage of this compound is its reduced impact on adrenocortical function, a significant safety concern with etomidate. Further research is warranted to fully elucidate the binding kinetics and subtype selectivity of this compound at the GABAA receptor and to further characterize its clinical potential. This technical guide provides a foundational overview for researchers and drug development professionals interested in this novel anesthetic agent.
References
- 1. The preclinical pharmacological study of a novel intravenous anesthetic, ET-26 hydrochloride, in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Frontiers | Safety Pharmacology Study of ET-26 Hydrochloride, a Potential Drug for Intravenous General Anesthesia, in Rats and Beagle Dogs [frontiersin.org]
- 4. Safety Pharmacology Study of ET-26 Hydrochloride, a Potential Drug for Intravenous General Anesthesia, in Rats and Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Moxetomidate (ET-26)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxetomidate, also known as ET-26, is a novel, short-acting intravenous anesthetic agent and a second-generation analog of etomidate (B1671615). Developed to retain the favorable hemodynamic stability of etomidate while minimizing its significant adrenocortical suppression, this compound presents a promising alternative for induction and maintenance of anesthesia. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from preclinical and Phase I clinical trial data. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, metabolic fate, and clinical effects. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Introduction
Etomidate has long been valued in clinical anesthesia for its rapid onset of action and notable cardiovascular stability, making it a preferred induction agent in critically ill or hemodynamically unstable patients. However, its utility is significantly hampered by dose-dependent adrenocortical suppression, which can persist for hours after a single bolus dose. This adverse effect, mediated by the inhibition of 11β-hydroxylase, an enzyme crucial for cortisol synthesis, has limited its use, particularly for continuous infusion.
This compound (ET-26) emerges from a concerted effort to design a "soft" etomidate analog that preserves the desirable hypnotic and hemodynamic properties while exhibiting a significantly reduced impact on adrenal function. This is achieved through structural modifications that lead to rapid metabolism into inactive metabolites. This guide synthesizes the available preclinical and early clinical data on this compound's PK/PD profile.
Pharmacodynamics: Mechanism of Action and Physiological Effects
Mechanism of Action
This compound, like its parent compound etomidate, exerts its hypnotic effects primarily through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).
-
GABA-A Receptor Modulation : this compound binds to a specific site on the GABA-A receptor complex, enhancing the affinity of the receptor for its endogenous ligand, GABA.[1] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and, consequently, neuronal inhibition. This widespread inhibition in the CNS produces the state of general anesthesia.
Signaling Pathway of this compound at the GABA-A Receptor
Figure 1: this compound's signaling pathway at the GABA-A receptor.
Primary Pharmacodynamic Effects
Preclinical and Phase I clinical studies have demonstrated that this compound produces a rapid onset and short duration of unconsciousness.[3][4] In a first-in-human study, the 95% effective dose (ED95) for producing unconsciousness was determined to be 0.8 mg/kg.[3] At this dose, the onset of unconsciousness was comparable to that of etomidate 0.3 mg/kg, while the duration was slightly shorter.[3]
A key advantage of this compound is its stable cardiovascular and respiratory profile, similar to etomidate.[1][3][4] Clinical trials in healthy volunteers showed that vital signs remained stable following administration of this compound.[3] Preclinical studies in beagle dogs and rats also confirmed superior myocardial performance and stable hemodynamics.[4]
This compound was specifically designed to minimize the adrenocortical suppression seen with etomidate.[1] Studies have shown that adrenocortical function is better preserved with this compound compared to etomidate.[1][3] In a head-to-head comparison with etomidate 0.3 mg/kg, this compound 0.8 mg/kg resulted in a significantly higher area under the plasma total cortisol concentration-time curve (AUCPTC) after adrenocorticotropic hormone (ACTH) stimulation, indicating less suppression.[3]
Adverse Effects
The most commonly reported adverse events in a Phase I study were myoclonus and injection pain, both of which were transient and resolved spontaneously.[3] The incidence of myoclonus with ET-26 was noted to be significantly lower than with other etomidate analogs in preclinical studies.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
General Profile
This compound is administered intravenously, and its pharmacokinetic profile is characterized by rapid distribution and elimination. A two-compartment model has been found to best describe its pharmacokinetics.[3]
Metabolism and Excretion
This compound is rapidly metabolized in the body, primarily through hydrolysis of its ester side chain by esterases, leading to the formation of an inactive carboxylic acid metabolite.[1] This rapid metabolic clearance is a key feature that contributes to its short duration of action and reduced potential for adrenocortical suppression.
Experimental Workflow for a First-in-Human Pharmacokinetic Study
Figure 2: Generalized workflow for a Phase I clinical trial of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for this compound (ET-26) from a first-in-human study.
Table 1: Pharmacodynamic Parameters of this compound (ET-26) vs. Etomidate in Healthy Volunteers [3]
| Parameter | This compound (ET-26) 0.8 mg/kg | Etomidate 0.3 mg/kg |
| Onset of Unconsciousness (min) | 1.9 (0.6) | 2.1 (1.3) |
| Duration of Unconsciousness (min) | 2.9 (0.9) | 4.8 (1.8) |
| AUCPTC (nmol h-1) | 614 (454) | -932 (555) |
| Data are presented as mean (standard deviation). |
Table 2: Pharmacokinetic Parameters of this compound (ET-26) in Healthy Volunteers (Dose-Escalating Study) [3]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
| 0.05 | Data not specified | Data not specified | Data not specified |
| ... | ... | ... | ... |
| 2.8 | Data not specified | Data not specified | Data not specified |
| Specific values for Cmax, AUC, and t1/2 across all dose cohorts were not detailed in the provided search results, but the study concluded that ET-26 showed linear pharmacokinetics. |
Experimental Protocols
First-in-Human, Placebo- and Etomidate-Controlled Study[3]
-
Study Design : A single-center, dose-escalating (Stage 1a) and head-to-head (Stage 1b) study in healthy volunteers.
-
Subjects : 58 subjects in the dose-escalating cohorts and 40 subjects in the head-to-head cohorts.
-
Dosing :
-
Stage 1a: Single intravenous bolus of this compound (ET-26) at doses ranging from 0.05 to 2.8 mg/kg.
-
Stage 1b: Single intravenous bolus of this compound (ET-26) at its ED95 (0.8 mg/kg) compared to etomidate 0.3 mg/kg.
-
-
Pharmacokinetic Sampling : Venous blood samples were collected at predefined time points post-administration to determine plasma concentrations of this compound.
-
Analytical Method : Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacodynamic Assessments :
-
Hypnotic Effect : Measured using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale, bispectral index (BIS), loss of eyelash reflex, and response to a painful stimulus.
-
Adrenocortical Function : Assessed by measuring plasma total cortisol (PTC) levels before and after an ACTH stimulation test.
-
-
Safety Assessments : Continuous monitoring of vital signs, recording of adverse events, physical examinations, and laboratory safety tests.
Preclinical Studies in Beagle Dogs[4]
-
Study Design : Evaluation of pharmacological advantages of this compound (ET-26).
-
Subjects : Beagle dogs.
-
Assessments : The studies demonstrated rapid-onset with short-lasting sedative-hypnotic effects, superior myocardial performance, stable hemodynamics, minimal respiratory depression, and virtually no adrenocortical suppression.
Conclusion and Future Directions
This compound (ET-26) is a promising novel intravenous anesthetic that appears to have successfully addressed the primary limitation of etomidate—adrenocortical suppression—while retaining its beneficial hemodynamic stability. The pharmacokinetic profile of this compound is characterized by rapid metabolism and linear kinetics, contributing to its short duration of action.
Further research, including Phase II and III clinical trials, is necessary to fully elucidate the safety and efficacy profile of this compound in diverse patient populations, including the elderly, pediatric patients, and those with significant comorbidities. Direct comparisons with other anesthetic agents, such as propofol, will also be crucial in defining its place in clinical practice. The development of this compound represents a significant advancement in the field of anesthesiology, with the potential to provide a safer alternative for the induction and maintenance of anesthesia, particularly in high-risk patient populations.
References
- 1. The novel etomidate analog: A potential induction agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | GABAA agonist | Probechem Biochemicals [probechem.com]
- 3. Phase 1 single-centre placebo- and etomidate-controlled study in healthy volunteers to assess safety, tolerability, clinical effects, and pharmacokinetics of intravenous methoxyethyl etomidate hydrochloride (ET-26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of Moxetomidate: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxetomidate, also known as methoxyethyl etomidate (B1671615) (ET-26), is a chiral N-substituted imidazole (B134444) carboxylate compound and a structural analog of the intravenous anesthetic agent etomidate.[1][2] Like etomidate, this compound functions as a GABAA receptor agonist, exhibiting hypnotic properties.[3] However, it has been developed to mitigate the significant adrenocortical suppression associated with etomidate, a side effect that limits its long-term use.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.
Core Synthesis Pathway
The synthesis of this compound involves the esterification of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, also known as (R)-desethyl-etomidate, with a suitable 2-methoxyethylating agent. A patented method describes the reaction of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with 2-methoxyethyl p-toluenesulfonate in the presence of a base.[4] This approach allows for the introduction of the 2-methoxyethyl ester side chain, a key structural modification intended to alter the drug's metabolic profile and reduce its impact on adrenal steroidogenesis.[1][5]
Reaction Scheme
Caption: Synthesis of this compound via esterification.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in patent EP3088394B1.[4]
| Reactant / Reagent | Molecular Formula | CAS Number | Amount (mg) | Molar Amount (mmol) |
| (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | C₁₂H₁₂N₂O₂ | 56649-48-0 | 216 | 1.0 |
| 2-Methoxyethyl p-toluenesulfonate | C₁₀H₁₄O₄S | 627-42-9 | 188 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 276 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 2 mL | - |
| Product | ||||
| This compound | C₁₅H₁₈N₂O₃ | 1567838-90-7 | 164 | 0.6 |
| Yield | 60% |
Experimental Protocol
The following protocol for the synthesis of this compound is adapted from the experimental details provided in patent EP3088394B1.[4]
Materials:
-
(R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (216 mg, 1.0 mmol)
-
2-Methoxyethyl p-toluenesulfonate (188 mg, 1.0 mmol)
-
Potassium Carbonate (276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 2 mL)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (216 mg, 1.0 mmol) in N,N-dimethylformamide (2 mL), add potassium carbonate (276 mg, 2.0 mmol) and 2-methoxyethyl p-toluenesulfonate (188 mg, 1.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (1:1 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil (164 mg, 60% yield).
-
The optical purity of the resulting this compound was determined to be 100%.[4]
Conclusion
The synthesis of this compound can be effectively achieved through the esterification of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with 2-methoxyethyl p-toluenesulfonate. This method, detailed in the patent literature, provides a direct route to this promising etomidate analog. The availability of a clear synthetic pathway is crucial for enabling further research into the pharmacological properties of this compound and its potential as a safer alternative to etomidate in clinical settings. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and evaluation of this compound and related compounds.
References
- 1. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride | GABAA agonist | Probechem Biochemicals [probechem.com]
- 4. EP3088394B1 - Chiral methoxyethyl etomidate compound, its prepartion and application as anesthesia - Google Patents [patents.google.com]
- 5. US20140200251A1 - Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Interaction of Moxetomidate with GABAA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxetomidate (ABP-700), a cyclopropyl-methoxycarbonyl analog of etomidate (B1671615), is a novel sedative-hypnotic agent designed for rapid onset and offset of action due to its metabolism by esterases. Like its predecessor, this compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the interaction between this compound and various GABAA receptor subunits, drawing on available data for this compound and extensive research on its structural analog, etomidate. The guide details the quantitative pharmacology, subunit selectivity, and experimental methodologies used to characterize this interaction, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the GABAA Receptor
The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor's five subunits are drawn from a variety of classes (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ), with the most common synaptic isoform consisting of two α, two β, and one γ subunit. This subunit heterogeneity gives rise to a vast number of GABAA receptor subtypes with distinct pharmacological properties.
This compound, as a positive allosteric modulator, enhances the effect of GABA at the receptor, thereby increasing inhibitory tone.[1] It does not bind to the same site as GABA but to a distinct allosteric site, which has been identified for etomidate at the transmembrane interface between the β and α subunits. This guide will delve into the specifics of this interaction, with a focus on how the subunit composition of the GABAA receptor influences the pharmacological effects of this compound.
Quantitative Pharmacology of this compound and Etomidate
The interaction of this compound and etomidate with GABAA receptors is characterized by potentiation of GABA-induced currents at low concentrations and direct activation of the receptor at higher concentrations. At very high, clinically irrelevant concentrations, inhibition of the receptor can be observed.[1] The potency and efficacy of these effects are highly dependent on the specific subunits composing the receptor.
This compound (ABP-700) Data
Quantitative data for this compound across a wide range of GABAA receptor subunits is limited. However, studies on specific subtypes provide valuable insights into its potency.
| GABAA Receptor Subtype | Effect | Parameter | Value (µM) | Reference |
| α1β3γ2L | Potentiation of GABA-evoked currents | EC50 | 2.3 | [1] |
| α1(L264T)β3γ2 | Direct Activation | EC50 | 3.8 ± 0.4 | [2][3] |
| α1β3γ2L | Inhibition of GABA-evoked currents | IC50 | 752 | [1] |
Note: The L264T mutation in the α1 subunit is known to enhance the sensitivity of the receptor to anesthetics.
Etomidate Data
Due to the extensive research on etomidate and its structural similarity to this compound, its quantitative pharmacology provides a strong basis for understanding the likely subunit selectivity of this compound. The data clearly indicate a pronounced selectivity for receptors containing β2 or β3 subunits over those with β1 subunits.
| GABAA Receptor Subtype | Effect | Parameter | Value (µM) | Reference |
| α6β3γ2 | Potentiation of GABA-evoked currents | EC50 | 0.7 ± 0.06 | [4] |
| α1β2γ2S | Potentiation of GABA-evoked currents | EC50 | 3.2 ± 0.5 | [5] |
| α6β3γ2 | Direct Activation | EC50 | 23 ± 2.4 | [4] |
| α1β1γ2S | Inhibition of GABA-evoked currents | IC50 | 40 ± 7.2 | [5] |
| Cultured Hippocampal Neurons | Shift in GABA dose-response | EC50 | 4.1 (shifts GABA EC50 from 10.2 to 5.2) | [6] |
| Cultured Hippocampal Neurons | Direct Activation | - | 82 | [6] |
Experimental Protocols
The characterization of this compound's interaction with GABAA receptors primarily relies on electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes and patch-clamp recordings from mammalian cell lines or cultured neurons.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a widely used method for studying the properties of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired α, β, and γ/δ subunits of the human GABAA receptor are injected into the oocytes. The ratio of injected cRNA is typically 1:1:1 or 1:1:10 (α:β:γ/δ) to ensure the incorporation of the γ or δ subunit.
-
Incubation: Oocytes are incubated for 1-5 days at 15-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and continuously perfused with a bathing solution (e.g., ND96).
-
Two microelectrodes filled with KCl (e.g., 3 M) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -80 mV).
-
Potentiation Studies: GABA is applied at a concentration that elicits a small response (e.g., EC5-EC10). Once a stable baseline is achieved, GABA is co-applied with varying concentrations of this compound, and the potentiation of the GABA-induced current is measured.
-
Direct Activation Studies: this compound is applied in the absence of GABA to determine the concentration at which it directly gates the channel.
-
Inhibition Studies: A high concentration of GABA (e.g., 1 mM) is co-applied with varying concentrations of this compound to assess inhibitory effects.
-
-
Data Analysis: Concentration-response data are fitted to the Hill equation to determine parameters such as EC50 and IC50.
Whole-Cell Patch-Clamp Recording
This technique is used to record the currents from a single cell, providing high-resolution data on ion channel function.
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293) is cultured and transfected with plasmids containing the cDNA for the desired GABAA receptor subunits.
-
Recording Configuration: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane. A tight seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Solutions containing GABA and/or this compound are rapidly perfused over the cell.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed in a similar manner to the TEVC experiments.
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of GABAA receptor modulation by this compound.
Caption: this compound positively modulates the GABA-A receptor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the interaction of this compound with a specific GABAA receptor subtype.
Caption: Workflow for GABAA receptor interaction studies.
Logical Relationship of Subunit Selectivity
This diagram illustrates the logical relationship of etomidate's (and by extension, likely this compound's) sensitivity based on the β subunit composition of the GABAA receptor.
Caption: GABAA receptor β subunit determines etomidate sensitivity.
Conclusion
This compound is a promising anesthetic agent that exerts its effects through the positive allosteric modulation of GABAA receptors. While specific quantitative data on its interaction with the full spectrum of GABAA receptor subtypes are still emerging, the extensive research on its close analog, etomidate, provides a robust framework for understanding its pharmacological profile. The key determinant of sensitivity to this class of compounds is the presence of β2 or β3 subunits within the GABAA receptor pentamer. Further research focusing on the direct comparison of this compound and etomidate across a wider array of receptor subtypes will be crucial for a more complete understanding of this compound's nuanced effects on GABAergic neurotransmission and for the development of even more selective and safer anesthetic agents.
References
- 1. isaponline.org [isaponline.org]
- 2. Ge R et al. (2014), The pharmacology of cyclopropyl-methoxycarbonyl... - Paper [echinobase.org]
- 3. researchgate.net [researchgate.net]
- 4. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Moxetomidate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moxetomidate (also known as ET-26) is a novel, ultra-short-acting intravenous anesthetic agent designed as an etomidate (B1671615) analogue with an improved safety profile. Preclinical research demonstrates that this compound retains the potent hypnotic and favorable hemodynamic properties of etomidate while mitigating its significant adverse effect of adrenocortical suppression. This is achieved through a unique molecular design that incorporates a metabolically labile ester moiety, leading to rapid hydrolysis by plasma and tissue esterases into a significantly less active carboxylic acid metabolite. This guide provides a comprehensive overview of the preclinical data on this compound and its closely related analogue, Methoxycarbonyl-etomidate (MOC-etomidate), detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.
Mechanism of Action: Potentiation of GABA-A Receptor Function
This compound, like its parent compound etomidate, exerts its sedative and hypnotic effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2]
Upon binding to a specific site on the GABA-A receptor, this compound enhances the receptor's affinity for its endogenous ligand, GABA. This potentiation leads to an increased frequency and duration of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This widespread central nervous system depression manifests as sedation and hypnosis.
Signaling Pathway Diagram
Caption: GABA-A Receptor Signaling Pathway modulated by this compound.
Pharmacological Properties: Quantitative Data
The following tables summarize the key preclinical pharmacological data for this compound and its analogues. Data for MOC-etomidate is included as a close surrogate where specific data for this compound (ET-26) is not available in the reviewed literature.
Table 1: In Vitro GABA-A Receptor Activity
| Compound | Assay | Receptor Subtype | EC₅₀ (µM) | Reference |
| MOC-etomidate | Direct Activation | α₁(L264T)β₂γ₂L | 10 ± 2.5 | [3] |
| Etomidate | GABA Potentiation | Cultured Hippocampal Neurons | Shifts GABA ED₅₀ from 10.2 to 5.2 µM (at 4.1 µM Etomidate) | [4] |
| MOC-etomidate Metabolite (MOC-ECA) | Direct Activation | α₁(L264T)β₂γ₂L | 3500 ± 630 | [3] |
Table 2: In Vivo Hypnotic Potency (Loss of Righting Reflex - LORR)
| Compound | Species | ED₅₀ (mg/kg) | Reference |
| This compound (ET-26 HCl) | Rat | Not explicitly stated, but determined. | [5] |
| MOC-etomidate | Rat | 5.2 ± 1 | [6] |
| Etomidate | Rat | 1.00 ± 0.03 | [6] |
| Propofol | Rat | 4.1 ± 0.3 | [6] |
| MOC-etomidate | Tadpole | EC₅₀: 8 ± 2 µM | [3] |
Table 3: In Vitro Metabolism
| Compound | Test System | Half-life (t₁/₂) | Reference |
| MOC-etomidate | Human Liver S9 Fraction | 4.4 min | [1] |
| Etomidate | Human Liver S9 Fraction | > 40 min | [1] |
Table 4: In Vivo Hemodynamic Effects in Rats
| Compound | Parameter | Maximum Change from Baseline | Duration of Significant Effect | Reference |
| MOC-etomidate | Mean Blood Pressure | -11 ± 15 mmHg | 30 sec | [6] |
| Etomidate | Mean Blood Pressure | -36 ± 11 mmHg | 6.5 min | [6] |
| Propofol | Mean Blood Pressure | -51 ± 19 mmHg | 7 min | [6] |
Detailed Experimental Protocols
Two-Microelectrode Voltage Clamp for GABA-A Receptor Activity
Objective: To measure the effect of this compound on GABA-A receptor function.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂L).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard buffer solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., the EC₅₀ concentration).
-
This compound is co-applied with GABA at various concentrations to determine its modulatory effects.
-
For direct activation studies, this compound is applied in the absence of GABA.
-
-
Data Analysis: The potentiation of GABA-evoked currents or the directly activated currents are measured and plotted against the concentration of this compound to determine the EC₅₀.
Loss of Righting Reflex (LORR) Assay in Rats
Objective: To determine the hypnotic potency (ED₅₀) of this compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Drug Administration: this compound is administered intravenously via a tail vein catheter at various doses.
-
Assessment of LORR:
-
Immediately after injection, the rat is placed in a supine position.
-
The inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is defined as LORR.[2]
-
-
Data Analysis: The percentage of rats exhibiting LORR at each dose is recorded. A dose-response curve is generated, and the ED₅₀ (the dose at which 50% of the animals lose their righting reflex) is calculated using non-linear regression.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life of this compound.
Methodology:
-
Preparation of Liver Fractions: Human liver S9 fractions are prepared and stored at -80°C.
-
Incubation:
-
A reaction mixture containing the liver S9 fraction, a buffered solution, and an NADPH-regenerating system is pre-warmed to 37°C.
-
The reaction is initiated by adding this compound to the mixture.
-
-
Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 5, 10, 20, 30 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant, containing the remaining this compound and its metabolites, is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
-
Data Analysis: The concentration of this compound at each time point is determined. The natural logarithm of the percentage of remaining this compound is plotted against time, and the half-life is calculated from the slope of the linear regression.
Experimental Workflow Diagrams
In Vivo Anesthesia and Hemodynamic Study Workflow
Caption: Workflow for in vivo hypnotic and hemodynamic studies in rats.
In Vitro Metabolism Study Workflow
References
- 1. Methoxycarbonyl-etomidate: a novel rapidly metabolized and ultra-short-acting etomidate analogue that does not produce prolonged adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Moxetomidate: A Technical Guide to a Novel Etomidate Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615), a potent intravenous anesthetic, has long been valued for its rapid onset of action and remarkable hemodynamic stability. However, its clinical utility is significantly hampered by a major side effect: adrenocortical suppression. This suppression, mediated by the inhibition of 11β-hydroxylase, can lead to decreased cortisol production, a significant concern, particularly in critically ill patients. In the quest for a safer alternative, researchers have developed several analogues of etomidate, aiming to preserve its beneficial hypnotic and hemodynamic properties while minimizing its impact on adrenal function. Moxetomidate, also known as ET-26 HCl, has emerged as a promising candidate from this research. This technical guide provides an in-depth overview of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.
Core Data Summary
The following tables summarize the key quantitative data comparing this compound (ET-26 HCl) with etomidate and propofol (B549288) in preclinical rat models.
| Compound | Hypnotic Potency (HD50 for LORR, mg/kg) |
| This compound (ET-26 HCl) | 1.83 ± 0.14 |
| Etomidate | 0.61 ± 0.05 |
| Propofol | 4.25 ± 0.21 |
| Table 1: Hypnotic Potency of this compound, Etomidate, and Propofol in Rats. Data represents the median effective dose (HD50) required to induce loss of righting reflex (LORR).[1] |
| Compound | Maximum Change in Mean Arterial Pressure (mmHg) |
| This compound (ET-26 HCl) | -10.7 ± 5.2 |
| Etomidate | -19.4 ± 6.8 |
| Propofol | -27.9 ± 7.3 |
| Table 2: Hemodynamic Effects of this compound, Etomidate, and Propofol in Rats. Data represents the maximum decrease in mean arterial pressure from baseline following administration of equipotent hypnotic doses. |
| Compound | Serum Corticosterone (B1669441) Levels (ng/mL) 15 min post-ACTH | Serum Corticosterone Levels (ng/mL) 30 min post-ACTH | Serum Corticosterone Levels (ng/mL) 60 min post-ACTH |
| This compound (ET-26 HCl) | 285.3 ± 45.1 | 310.2 ± 50.7 | 298.6 ± 48.9 |
| Etomidate | 85.7 ± 15.2 | 92.4 ± 18.3 | 105.1 ± 20.6 |
| Propofol | 320.5 ± 55.4 | 345.8 ± 60.1 | 330.7 ± 58.3 |
| Saline | 335.1 ± 58.9 | 360.4 ± 62.5 | 342.8 ± 60.1 |
| Table 3: Adrenocortical Function Following Administration of this compound, Etomidate, and Propofol in Rats. Data represents serum corticosterone concentrations at various time points after stimulation with adrenocorticotropic hormone (ACTH).[1][2] |
Experimental Protocols
Determination of Hypnotic Potency (Loss of Righting Reflex - LORR)
The hypnotic potency of this compound, etomidate, and propofol was determined using the up-and-down method in rats.[1]
-
Animal Preparation: Male Sprague-Dawley rats were used for the experiments.
-
Drug Administration: The anesthetic agents were administered intravenously.
-
Assessment of LORR: Immediately after injection, each rat was placed in a supine position. The loss of the righting reflex was defined as the inability of the rat to right itself within 30 seconds.
-
Dose Adjustment: The dose for each subsequent animal was adjusted based on the response of the previous one. If a rat lost its righting reflex, the next rat received a lower dose. If the righting reflex was maintained, the subsequent rat received a higher dose.
-
HD50 Calculation: The 50% effective dose (HD50) for LORR was calculated using the Dixon and Mood method.[3]
Hemodynamic Monitoring
The hemodynamic effects of the anesthetics were assessed by measuring mean arterial pressure (MAP) in rats.
-
Animal Preparation: Rats were anesthetized, and a catheter was implanted into the abdominal aorta for blood pressure monitoring.[3] The animals were allowed to recover from the surgery for one week before the experiment.
-
Drug Administration: Equipotent hypnotic doses of this compound, etomidate, and propofol were administered intravenously.
-
Data Acquisition: MAP was continuously monitored and recorded using a telemetry system.
-
Data Analysis: The maximum change in MAP from the pre-injection baseline was determined for each anesthetic agent.
Adrenocortical Function Assessment (ACTH Stimulation Test)
The effect of the anesthetics on adrenocortical function was evaluated using an adrenocorticotropic hormone (ACTH) stimulation test.[1]
-
Animal Preparation: Rats were administered dexamethasone (B1670325) (0.2 mg/kg) two hours prior to the experiment to suppress endogenous corticosterone production.[3]
-
Drug Administration: Equipotent hypnotic doses of this compound, etomidate, or propofol were administered intravenously. A control group received normal saline.
-
ACTH Stimulation: Thirty minutes after the administration of the anesthetic or saline, ACTH1-24 (25 µg/kg) was administered to stimulate corticosterone production.[3]
-
Blood Sampling: Blood samples were collected at 15, 30, and 60 minutes after ACTH stimulation.
-
Corticosterone Measurement: Serum corticosterone concentrations were determined using an enzyme-linked immunosorbent assay (ELISA).
Visualizations
Signaling Pathway of Etomidate and its Analogues
Caption: GABAA Receptor Modulation by Etomidate and this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for Preclinical Evaluation of this compound.
Mechanism of Adrenocortical Suppression by Etomidate
Caption: Etomidate's Inhibition of Cortisol Synthesis.
Conclusion
This compound (ET-26 HCl) represents a significant advancement in the development of safer intravenous anesthetics. Preclinical data in rats demonstrates that while it is a less potent hypnotic agent than etomidate, it offers a superior safety profile.[1] Specifically, this compound induces significantly less hemodynamic depression and, most notably, demonstrates a markedly reduced suppression of adrenocortical function compared to etomidate.[1][2] These characteristics suggest that this compound has the potential to be a valuable alternative to etomidate, particularly for patients in whom hemodynamic stability and preservation of adrenal function are paramount. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human subjects.
References
- 1. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E161111 is an ultra-short-acting etomidate analogue with stable haemodynamics that elicits only slight adrenocortical suppression in rats [PeerJ] [peerj.com]
Moxetomidate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxetomidate, a carboxylated imidazole (B134444) derivative and a structural analog of the anesthetic etomidate (B1671615), has emerged as a compound of significant interest in neuroscience research.[1] Developed as a potential alternative to etomidate, this compound is designed to retain the favorable hypnotic and sedative properties mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, while mitigating the significant adrenal suppression associated with its predecessor.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, experimental data, and detailed protocols relevant to its investigation in the field of neuroscience.
Introduction
Etomidate has long been valued in clinical settings for its rapid onset of action and hemodynamic stability, making it a preferred agent for anesthesia induction, particularly in critically ill patients.[4][5] However, its clinical utility is significantly hampered by its potent inhibition of 11β-hydroxylase, an enzyme crucial for cortisol synthesis, leading to adrenal suppression even after a single bolus dose.[6][7] This adverse effect has spurred the development of etomidate analogs, such as this compound, that are designed to be "soft" drugs—rapidly metabolized to inactive forms, thereby minimizing off-target effects like adrenal suppression.[8]
This compound, a 2-methoxyethyl ester analog of etomidate, is hypothesized to undergo rapid hydrolysis by plasma and tissue esterases into an inactive carboxylic acid metabolite. This rapid inactivation is intended to limit its interaction with 11β-hydroxylase while preserving its potent effects on the GABAA receptor, the primary target for its sedative and hypnotic actions.[2]
Mechanism of Action: GABAA Receptor Modulation
This compound, like etomidate, exerts its primary central nervous system effects by acting as a positive allosteric modulator of the GABAA receptor.[8][9] GABAA receptors are the major inhibitory neurotransmitter receptors in the mammalian brain and are ligand-gated ion channels that conduct chloride ions.[10]
Signaling Pathway of this compound at the GABAA Receptor:
Caption: this compound enhances GABAergic neurotransmission.
This compound binds to a distinct allosteric site on the GABAA receptor, increasing the receptor's affinity for GABA.[11] This potentiation of GABAergic neurotransmission leads to an increased frequency and duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[10] This widespread neuronal inhibition manifests as sedation and hypnosis.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, data from its close structural analogs, such as carboetomidate (B606476) and other etomidate derivatives, provide valuable insights into its expected pharmacological profile.
Table 1: Comparative In Vitro and In Vivo Potencies of Etomidate and Analogs
| Compound | GABAA Receptor Direct Activation (EC50, µM) | Hypnotic Potency in Rats (ED50, mg/kg) | Reference |
| Etomidate | 1.83 ± 0.28 | 0.8 ± 0.1 | [2] |
| Carboetomidate | 13.8 ± 0.9 | 4.3 ± 0.5 | [2] |
Data for this compound is not available in the cited literature. Carboetomidate is presented as a structurally related analog.
Table 2: Comparative Adrenal Suppression of Etomidate and Analogs
| Compound | Inhibition of Cortisol Synthesis (IC50) | Reference |
| Etomidate | 1.3 ± 0.2 nM | |
| Carboetomidate | 2.6 ± 1.5 µM |
Data for this compound is not available in the cited literature. Carboetomidate is presented as a structurally related analog designed to reduce adrenal suppression.
Experimental Protocols
The following sections detail generalized experimental protocols that are fundamental for characterizing the neuroscience-related effects of this compound. These protocols are based on standard methodologies used for similar compounds and should be adapted and optimized for specific experimental conditions.
In Vitro GABAA Receptor Modulation Assay
This protocol describes a method to assess the positive allosteric modulation of this compound on GABAA receptors expressed in a cellular system using a fluorescent membrane potential dye.
Experimental Workflow:
Caption: Workflow for assessing GABAA receptor modulation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transiently transfect the cells with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.
-
Plate the transfected cells into 96-well black-walled, clear-bottom microplates and allow them to adhere and express the receptors for 24-48 hours.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Wash the cells with a buffered salt solution.
-
Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add the this compound dilutions to the wells and incubate for a predetermined period.
-
Add a sub-maximal concentration of GABA (e.g., EC20) to all wells to stimulate the GABAA receptors.
-
Immediately measure the change in fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence data to a baseline reading.
-
Plot the change in fluorescence as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation of the GABA response).
-
In Vivo Loss of Righting Reflex (LORR) Assay in Rodents
This assay is a standard behavioral measure of the hypnotic effects of a compound in rodents.
Experimental Workflow:
Caption: Workflow for assessing hypnotic effects via LORR.
Detailed Methodology:
-
Animals:
-
Use adult male or female Sprague-Dawley rats (or another appropriate rodent strain).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Allow for an acclimatization period of at least 3 days before the experiment.
-
-
Drug Preparation and Administration:
-
Formulate this compound in a vehicle suitable for intravenous injection (e.g., a solution containing propylene (B89431) glycol, ethanol, and water).[5]
-
Prepare a range of doses to establish a dose-response curve.
-
Administer the drug or vehicle control as a bolus injection into a tail vein.
-
-
Assessment of LORR:
-
Immediately following the injection, place the animal on its back in a V-shaped trough or on a flat surface.
-
The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a predetermined time, typically 30 seconds.[1]
-
Record for each animal whether LORR occurred.
-
-
Data Analysis:
-
For each dose, calculate the percentage of animals that exhibited LORR.
-
Use probit analysis or a similar statistical method to calculate the ED50 and its 95% confidence interval.
-
In Vitro Adrenal Steroidogenesis Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on ACTH-stimulated corticosterone (B1669441) production in isolated adrenal cells.
Experimental Workflow:
Caption: Workflow for assessing adrenal suppression in vitro.
Detailed Methodology:
-
Adrenal Cell Preparation:
-
Euthanize adult rats and aseptically remove the adrenal glands.
-
Mechanically and enzymatically (e.g., with collagenase) digest the adrenal tissue to obtain a single-cell suspension.
-
Plate the dispersed adrenal cells in a suitable culture medium in multi-well plates and allow them to attach.
-
-
Inhibition Assay:
-
Prepare a serial dilution of this compound in the culture medium.
-
Replace the medium in the wells with the this compound dilutions and pre-incubate the cells for a specified time.
-
Add a stimulating concentration of adrenocorticotropic hormone (ACTH) to the wells.
-
Incubate the plates for a defined period (e.g., 2 hours) at 37°C.
-
Collect the cell culture supernatants.
-
-
Corticosterone Measurement and Data Analysis:
-
Measure the concentration of corticosterone in the collected supernatants using a commercially available ELISA kit or other suitable immunoassay.
-
Plot the percentage of inhibition of corticosterone production as a function of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 (the concentration of this compound that causes 50% inhibition of ACTH-stimulated corticosterone production).
-
Conclusion
This compound represents a promising advancement in the field of anesthetic and sedative development, with the potential to offer the beneficial central nervous system effects of etomidate while minimizing the risk of adrenal suppression. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the pharmacological and safety profile of this compound. As more specific data on this compound becomes available, a clearer understanding of its clinical potential will emerge, potentially leading to safer anesthetic and sedative options for a wide range of patients.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. In vivo cardiac electrophysiology studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Anti-c-Met monoclonal antibody ABT-700 breaks oncogene addiction in tumors with MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Safety Pharmacology – Vimta Labs [vimta.com]
- 7. Inhibition of adrenal steroidogenesis by the anesthetic etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. downstate.edu [downstate.edu]
- 10. Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
An In-depth Technical Guide to Animal Model Studies Involving Medetomidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of animal model studies involving Medetomidine (B1201911), a potent and selective α2-adrenergic agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. This document synthesizes key findings on its pharmacokinetics, pharmacodynamics, and experimental use in various animal models, with a focus on quantitative data and detailed methodologies.
Core Concepts: Pharmacokinetics of Medetomidine
Medetomidine is rapidly absorbed and distributed in animal tissues following administration. Its elimination is primarily through hepatic biotransformation.[1] Pharmacokinetic parameters have been characterized in several species, providing a basis for dose selection and understanding its clinical effects.
Pharmacokinetic Parameters in Animal Models
The following table summarizes key pharmacokinetic parameters of medetomidine in rats, dogs, and cats.
| Parameter | Rat | Dog | Cat |
| Dose (µg/kg) | 80 (s.c.) | 80 (i.m.), 40 (i.v.) | 80 (i.m.) |
| Tmax (h) | - | < 0.5 | < 0.5 |
| Elimination Half-life (h) | ~1.0 | 0.97 - 1.28 | 1.60 |
| Volume of Distribution (L/kg) | - | 2.8 (i.v.) | 3.5 (i.m.) |
| Clearance (mL/min/kg) | - | 27.5 (i.m.) - 33.4 (i.v.) | - |
| Primary Route of Excretion | Urine and Feces | Urine | Urine |
Data compiled from Salonen (1989).[1]
Note: Peak plasma concentrations of racemic medetomidine are typically observed within 30 minutes of administration.[2]
Core Concepts: Pharmacodynamics of Medetomidine
Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems. This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.[3][4]
Sedative and Analgesic Effects
The sedative and analgesic effects of medetomidine are dose-dependent.[5][6] Higher doses generally produce a stronger and longer-lasting effect, although there is a ceiling effect where increasing the dose further only prolongs the duration of sedation without deepening it.[5]
Key Pharmacodynamic Observations:
-
Onset of Sedation: First signs of sedation are typically observed within 1.5 to 3.5 minutes after intramuscular injection in dogs.[6]
-
Analgesia: Medetomidine significantly increases the pain threshold in a dose-dependent manner.[6]
-
Cardiovascular Effects: An initial increase in blood pressure is often followed by a more sustained period of normotension or slight hypotension.[5] Profound bradycardia is a common finding.[5]
-
Respiratory Effects: A decrease in respiratory rate is frequently observed.[7]
Cardiorespiratory Effects in Dogs
The following table summarizes the cardiorespiratory effects of medetomidine alone and in combination with other agents in dogs.
| Treatment (intramuscular) | Heart Rate | Respiratory Rate | PaCO2 | PaO2 | Arterial pH |
| Medetomidine (30 µg/kg) | Decreased | Decreased | Normal | Normal | Normal |
| Medetomidine (30 µg/kg) + Butorphanol (0.2 mg/kg) | Decreased | Significantly Decreased | Significantly Higher | Significantly Lower | Significantly Lower |
| Medetomidine (30 µg/kg) + Ketamine (3 mg/kg) | Decreased | Decreased | Significantly Higher | Significantly Lower | Significantly Lower |
Data adapted from Ko et al. (2000).[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of animal model studies. The following sections outline typical experimental protocols for evaluating medetomidine.
Single-Agent Sedation and Analgesia Study in Dogs
This protocol is designed to assess the dose-dependent sedative and analgesic effects of medetomidine.
Experimental Workflow:
References
- 1. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 5. Introduction to the clinical pharmacology of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative and analgesic effects of medetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sedative and cardiorespiratory effects of medetomidine, medetomidine-butorphanol, and medetomidine-ketamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vivo Administration of Moxetomidate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Moxetomidate, also known as MOC-etomidate, is a "soft analog" of the intravenous sedative-hypnotic agent etomidate (B1671615).[1][2] It was designed to retain the favorable pharmacological properties of etomidate, such as rapid onset of hypnosis and significant hemodynamic stability, while mitigating its primary adverse effect: prolonged suppression of adrenocortical steroid synthesis.[2][3] This is achieved through a structural modification—the inclusion of a metabolically labile ester moiety—that makes this compound susceptible to ultra-rapid metabolism by non-specific esterases into an inactive carboxylic acid metabolite.[1][4] This characteristic leads to an ultra-short duration of action and is intended to prevent the prolonged inhibition of the 11β-hydroxylase enzyme, which is responsible for etomidate-induced adrenocortical suppression.[1][2][4]
These notes provide an overview of the in vivo administration techniques for this compound, focusing on protocols for assessing its hypnotic, adrenocortical, and hemodynamic effects in preclinical models.
Mechanism of Action & Metabolism
Like its parent compound, this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][4] By enhancing the effect of the inhibitory neurotransmitter GABA, it produces a sedative-hypnotic effect.[4] Unlike etomidate, this compound is rapidly hydrolyzed in the body. This rapid clearance is the key to its improved safety profile, particularly concerning adrenocortical function.[1]
Data Summary
Quantitative data from in vitro and in vivo studies are summarized below. These tables highlight the key pharmacological differences between this compound and its parent compound, etomidate.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound (MOC-etomidate) | Etomidate | Species/System | Reference |
|---|---|---|---|---|
| GABA-A Receptor Activity | Potent Enhancer | Potent Enhancer | Human α1β2γ2L receptors | [2] |
| In Vitro Metabolic Half-life | 4.4 minutes | > 40 minutes | Human Liver S9 Fraction | [2] |
| Primary Metabolite | Carboxylic Acid (Inactive) | Carboxylic Acid (Inactive) | Human / Rat | [2][4] |
| Adrenocortical Suppression | Not significant 30 mins post-bolus | Significant | Rat |[1][2] |
Table 2: Preclinical In Vivo Experimental Data
| Experiment | Animal Model | Administration Route | Key Findings | Reference |
|---|---|---|---|---|
| Hypnotic Effect | Rat | Intravenous (IV) Bolus | Rapid onset, extremely brief duration of hypnosis (Loss of Righting Reflex). | [1][2] |
| Hemodynamic Stability | Rat | Intravenous (IV) Bolus | Minimal hemodynamic changes observed. | [2] |
| Adrenocortical Function | Rat | Intravenous (IV) Bolus | Did not cause a significant reduction in ACTH-stimulated serum corticosterone (B1669441) levels 30 minutes after administration. |[1] |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound and its analogs. Standard institutional animal care and use committee (IACUC) guidelines must be followed for all procedures.
Protocol 1: Assessment of Hypnotic Potency (Loss of Righting Reflex)
This protocol determines the hypnotic potency (ED50) and duration of action of this compound by measuring the loss of righting reflex (LORR) in rats.[5][6]
Materials:
-
This compound solution
-
Vehicle solution (e.g., DMSO, saline)[5]
-
Male Sprague-Dawley rats
-
Intravenous (IV) catheters (for tail vein or femoral vein)
-
Syringes (1 mL)
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. For precise administration, an IV catheter may be surgically placed in the tail vein or femoral vein under brief anesthesia, followed by a recovery period.
-
Drug Administration: Administer a single bolus injection of the this compound solution or vehicle via the IV catheter.[2] Follow immediately with a saline flush (e.g., 1 mL) to ensure complete delivery of the drug.[6]
-
Assessment of LORR:
-
Immediately after injection, place the animal in a supine position.
-
The onset of LORR is defined as the point at which the animal can no longer right itself.
-
Start a stopwatch at the time of injection.[6]
-
The duration of LORR is the time from injection until the animal spontaneously rights itself (all four paws on the floor).[6]
-
-
Dose-Response Determination: Repeat the procedure with different groups of animals using a range of doses to determine the dose-dependence of LORR. The ED50 (the dose required to produce LORR in 50% of animals) can then be calculated using appropriate statistical methods.[5]
Protocol 2: Assessment of Adrenocortical Suppression
This protocol assesses the effect of this compound on adrenocortical function by measuring serum corticosterone levels in rats.[1]
Materials:
-
This compound solution
-
Etomidate solution (as a positive control)
-
Vehicle solution
-
Adrenocorticotropic hormone (ACTH)
-
Blood collection supplies (e.g., tubes, centrifuge)
-
Corticosterone ELISA kit or other assay method
Procedure:
-
Animal Grouping: Divide animals into three groups: Vehicle control, Etomidate, and this compound.
-
Drug Administration: Administer an equipotent hypnotic dose of this compound, etomidate, or vehicle via a single IV bolus injection.
-
Post-Administration Period: Allow a set time to elapse after injection (e.g., 30 minutes) to assess for rapid recovery from suppression.[1]
-
ACTH Stimulation: Administer a dose of ACTH to stimulate the adrenal cortex.
-
Blood Collection: At a specified time point after ACTH stimulation, collect blood samples.
-
Sample Processing: Process the blood samples to separate serum and store at -80°C until analysis.
-
Corticosterone Measurement: Quantify the serum corticosterone concentration using an appropriate assay (e.g., ELISA).
-
Data Analysis: Compare the ACTH-stimulated corticosterone levels between the this compound, etomidate, and vehicle groups. A lack of significant reduction in the this compound group compared to the vehicle indicates minimal adrenocortical suppression.[1]
Protocol 3: Assessment of Hemodynamic Stability
This protocol measures the impact of this compound on key hemodynamic parameters, such as arterial blood pressure and heart rate.[5]
Materials:
-
This compound solution
-
Anesthetic for surgery (e.g., isoflurane)
-
Surgical instruments
-
Arterial catheter (e.g., for femoral or carotid artery)
-
Pressure transducer and data acquisition system
-
IV catheter for drug administration
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into an artery (e.g., femoral artery) for direct blood pressure monitoring. Implant a separate IV catheter for drug delivery.
-
Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate, for a sufficient period.
-
Drug Administration: Administer a single IV bolus of this compound at a hypnotic dose.
-
Continuous Monitoring: Continuously record arterial blood pressure and heart rate throughout the induction of hypnosis and the recovery period.
-
Data Analysis: Analyze the data to determine the maximum percentage change from baseline for MAP and heart rate. Compare these changes to those induced by other agents if applicable. Minimal changes from baseline indicate high hemodynamic stability.[2]
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and In Vitro Pharmacological Studies of Methoxycarbonyl-Carboetomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
Application Notes and Protocols for Cell-Based Assay Development in Moxetomidate Studies
Introduction
Moxetomidate is a novel etomidate (B1671615) analogue and a potent GABA-A receptor agonist, positioning it as a short-acting anesthetic drug.[1][2] Its mechanism of action centers on the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent neuronal inhibition, resulting in sedation and hypnosis.
However, like its predecessor etomidate, this compound is anticipated to affect adrenal steroidogenesis. Etomidate is known to inhibit key enzymes in the steroid synthesis pathway, such as 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), as well as the cholesterol side-chain cleavage enzyme (CYP11A1).[3][4][5] This inhibition can lead to a reduction in the production of cortisol and aldosterone.[6][7] Therefore, the comprehensive evaluation of this compound necessitates the development of cell-based assays to characterize both its primary pharmacodynamic activity at the GABA-A receptor and its potential off-target effects on steroidogenesis.
This document provides detailed protocols for the development and implementation of cell-based assays to study this compound, aimed at researchers, scientists, and drug development professionals.
Overall Experimental Workflow
The development of cell-based assays for this compound studies follows a logical progression from initial assay development and optimization to compound screening and data analysis. The following workflow diagram illustrates the key stages involved.
Part 1: Assessment of GABA-A Receptor Agonism
To investigate the primary mechanism of action of this compound, a functional cell-based assay that measures the activity of the GABA-A receptor is essential. A common method is to use a cell line stably expressing the GABA-A receptor and a fluorescent indicator sensitive to chloride ion concentration.
Signaling Pathway of this compound at the GABA-A Receptor
This compound, as a GABA-A receptor agonist, enhances the influx of chloride ions into the neuron upon binding of GABA. This leads to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Experimental Protocol: Chloride Ion Flux Assay
This protocol describes a fluorescent-based assay to measure chloride ion influx in a cell line stably expressing the human GABA-A receptor.
Materials:
-
HEK293 cell line stably expressing the human GABA-A receptor
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
This compound
-
GABA (as a reference agonist)
-
Picrotoxin (B1677862) (as a GABA-A receptor antagonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed the HEK293-GABA-A cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the chloride-sensitive dye for 60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or GABA to the wells. For antagonist studies, pre-incubate with picrotoxin before adding the agonist.
-
Signal Measurement: Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength for the chosen dye over a period of 15-30 minutes.
-
Data Analysis: The change in fluorescence intensity corresponds to the influx of chloride ions. Plot the dose-response curve for this compound and calculate the EC50 value.
Expected Data
| Concentration (nM) | Fluorescence Change (%) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.4 |
| 10 | 75.3 ± 5.6 |
| 100 | 98.1 ± 4.2 |
| 1000 | 101.5 ± 3.9 |
| 10000 | 102.3 ± 4.5 |
Part 2: Assessment of Adrenal Steroidogenesis Inhibition
To evaluate the potential off-target effects of this compound on adrenal steroidogenesis, a cell-based assay using the human adrenocortical carcinoma cell line NCI-H295 is employed. These cells are capable of producing a range of steroid hormones, including cortisol.
Signaling Pathway of Steroidogenesis Inhibition
This compound is hypothesized to inhibit key enzymes in the steroidogenesis pathway, leading to a decrease in the production of cortisol and other corticosteroids.
Experimental Protocol: Cortisol Quantification Assay
This protocol describes the quantification of cortisol production in NCI-H295 cells following treatment with this compound.
Materials:
-
NCI-H295 cell line
-
DMEM/F12 medium supplemented with serum and growth factors
-
This compound
-
Forskolin (B1673556) (to stimulate steroidogenesis)
-
Etomidate (as a reference inhibitor)
-
24-well cell culture plates
-
Cortisol ELISA kit
Methodology:
-
Cell Seeding: Seed NCI-H295 cells into 24-well plates and allow them to adhere and grow for 48 hours.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Etomidate in the presence of a stimulant like forskolin for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cortisol.
-
Cortisol Quantification: Quantify the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curve for this compound's inhibition of cortisol production and calculate the IC50 value.
Expected Data
| Concentration (nM) | Cortisol Production (% of Control) |
| 1 | 95.6 ± 6.3 |
| 10 | 72.1 ± 5.1 |
| 100 | 45.8 ± 4.8 |
| 1000 | 15.3 ± 3.2 |
| 10000 | 5.1 ± 1.9 |
Part 3: Assessment of Cell Viability
It is crucial to assess the general cytotoxicity of this compound to ensure that the observed effects on GABA-A receptor activity and steroidogenesis are not due to a decrease in cell viability.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line used in the primary assays (e.g., HEK293-GABA-A or NCI-H295)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assays for the same duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.
Expected Data
| Concentration (nM) | Cell Viability (%) |
| 1 | 100.2 ± 5.4 |
| 10 | 99.5 ± 4.9 |
| 100 | 98.7 ± 5.1 |
| 1000 | 97.2 ± 4.5 |
| 10000 | 95.8 ± 6.0 |
Summary and Conclusion
The provided application notes and protocols outline a comprehensive strategy for the in vitro characterization of this compound. By employing a combination of a functional assay for the GABA-A receptor, a steroidogenesis inhibition assay, and a cell viability assay, researchers can obtain a detailed profile of this compound's primary activity and potential off-target effects. The use of clear and robust cell-based assays is fundamental for the preclinical evaluation of novel anesthetic agents like this compound, providing critical data to inform further drug development.
References
- 1. This compound hydrochloride | GABAA agonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of etomidate on steroid biosynthesis in subcellular fractions of bovine adrenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etomidate unmasks intraadrenal regulation of steroidogenesis and proliferation in adrenal cortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of adrenal steroidogenesis by the anesthetic etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of systemic and local administration of etomidate on adrenocortical steroidogenesis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by etomidate of steroidogenesis in isolated bovine adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Analysis of Moxetomidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxetomidate is a novel analogue of the intravenous anesthetic etomidate (B1671615). Like its parent compound, this compound is a potent and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the function of GABA-A receptors, this compound increases inhibitory neurotransmission, leading to sedative and hypnotic effects.[2][3] Understanding the precise electrophysiological effects of this compound is crucial for its development as a therapeutic agent.
These application notes provide detailed protocols for characterizing the effects of this compound on neuronal activity at both the cellular and network levels using in vitro and in vivo electrophysiology techniques.
Signaling Pathway and Experimental Workflow
The primary mechanism of this compound involves the potentiation of GABA-A receptor-mediated inhibitory currents. This is achieved by binding to a site on the receptor, which increases the duration of the chloride channel opening in response to GABA.[2][3][4] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
The following workflow outlines the key stages for a comprehensive electrophysiological evaluation of this compound.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from electrophysiological experiments with this compound, based on data from its parent compound, etomidate.
Table 1: In Vitro Effects of this compound on Miniature Inhibitory Postsynaptic Currents (mIPSCs)
| Concentration | mIPSC Amplitude (% of Control) | mIPSC Frequency (% of Control) | mIPSC Decay Tau (ms) | Total Charge Transfer (% of Control) |
| Vehicle | 100 ± 5 | 100 ± 8 | 25.4 ± 2.1 | 100 ± 10 |
| 1 µM | 105 ± 6 | 98 ± 7 | 45.7 ± 3.5 | 180 ± 15 |
| 10 µM | 120 ± 8 | 102 ± 9 | 78.2 ± 5.2 | 280 ± 22 |
| 100 µM | 135 ± 10 | 110 ± 11 | 115.6 ± 8.9 | 450 ± 35 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Data is hypothetical based on known effects of etomidate.[4] |
Table 2: In Vivo Effects of this compound on Local Field Potential (LFP) Power Spectrum
| Frequency Band | Brain State | LFP Power (µV²/Hz) - Vehicle | LFP Power (µV²/Hz) - this compound (Sedative Dose) | % Change |
| Delta (1-4 Hz) | Sedated | 15.6 ± 2.1 | 35.8 ± 4.3 | +129% |
| Theta (4-8 Hz) | Sedated | 8.9 ± 1.5 | 18.2 ± 2.9 | +104% |
| Alpha (8-13 Hz) | Sedated | 5.2 ± 0.9 | 11.5 ± 1.8 | +121% |
| Beta (13-30 Hz) | Sedated | 3.1 ± 0.6 | 5.9 ± 1.1 | +90% |
| Gamma (30-80 Hz) | Sedated | 1.8 ± 0.4 | 1.5 ± 0.3 | -17% |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Data is hypothetical based on known effects of etomidate on EEG.[2][5][6] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings of mIPSCs
Objective: To determine the effect of this compound on the amplitude, frequency, and kinetics of mIPSCs in cortical or hippocampal neurons.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Slicing solution (ice-cold, carbogenated NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Intracellular solution with a low chloride concentration
-
This compound stock solution (in DMSO)
-
Tetrodotoxin (TTX) to block action potentials
-
CNQX and AP5 to block glutamatergic currents
-
Vibrating microtome
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Microscope with DIC optics
Methodology:
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., cortex or hippocampus).
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[7]
-
-
Recording:
-
Transfer a slice to the recording chamber under the microscope and continuously perfuse with carbogenated aCSF at 2-3 ml/min.
-
Add TTX (0.5 µM), CNQX (10 µM), and AP5 (50 µM) to the aCSF to isolate GABA-A receptor-mediated mIPSCs.
-
Using a glass micropipette (3-5 MΩ resistance) filled with intracellular solution, establish a gigaseal on a pyramidal neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at -70 mV.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of mIPSC activity for 5-10 minutes in the presence of vehicle (DMSO).
-
Bath-apply this compound at the desired concentrations (e.g., 1 µM, 10 µM, 100 µM), allowing 5-10 minutes for equilibration at each concentration.
-
Record mIPSC activity for 5-10 minutes at each concentration.
-
Perform a washout with drug-free aCSF to check for reversibility.
-
-
Data Analysis:
-
Use event detection software to analyze mIPSC frequency, amplitude, rise time, and decay kinetics.
-
Compare the parameters during this compound application to the baseline period.
-
Calculate the total charge transfer to assess the overall change in inhibition.[4]
-
Protocol 2: In Vivo Local Field Potential (LFP) Recordings
Objective: To characterize the effect of systemically administered this compound on brain network oscillations in an anesthetized or freely moving rodent.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Recording electrodes (e.g., tungsten or stainless steel microelectrodes) and a reference electrode
-
Preamplifier, amplifier, and data acquisition system
-
This compound solution for injection (e.g., intraperitoneal)
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.[1]
-
Shave the scalp, sterilize the area, and make a midline incision to expose the skull.
-
Drill a small craniotomy over the target brain region (e.g., prefrontal cortex or hippocampus) based on stereotaxic coordinates.
-
Slowly lower the recording electrode to the desired depth.
-
Place a reference screw or wire over a distant region, such as the cerebellum.
-
Secure the electrode and reference with dental cement.
-
-
Recording:
-
Allow the animal to recover from surgery if performing recordings in a freely moving state. For acute experiments, maintain a stable plane of anesthesia.
-
Connect the implanted electrode to the recording system.
-
Set the amplifier to filter signals for LFPs (e.g., 0.1-300 Hz) and acquire data at a sampling rate of at least 1 kHz.[1]
-
-
Drug Administration and Data Acquisition:
-
Record baseline LFP activity for 15-30 minutes.
-
Administer a single dose of this compound via the desired route (e.g., i.p. injection).
-
Continuously record LFP data for at least 60-90 minutes post-injection to observe the onset, peak, and duration of the drug's effects.
-
Simultaneously monitor the animal's level of sedation (e.g., loss of righting reflex).
-
-
Data Analysis:
-
Divide the LFP recordings into epochs (e.g., baseline, early post-injection, peak effect).
-
For each epoch, calculate the power spectral density (PSD) using Welch's method or a similar algorithm.
-
Quantify the average power within standard frequency bands (Delta, Theta, Alpha, Beta, Gamma).
-
Compare the power in each band during the this compound effect period to the baseline period.[2][5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Electroencephalographic dynamics of etomidate-induced loss of consciousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Measuring Moxetomidate Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxetomidate, an analog of the anesthetic etomidate (B1671615), is a potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anesthetics.[1][2][3] Understanding the binding affinity of compounds like this compound to the GABA-A receptor is crucial for elucidating their mechanism of action, optimizing drug design, and predicting their pharmacological effects.
These application notes provide detailed protocols for three widely used techniques to measure the binding affinity of this compound to the GABA-A receptor: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound, as a positive allosteric modulator, is believed to bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the receptor's function and potentiating the inhibitory effect of GABA.[1][3] The binding site for etomidate and its analogs is located at the interface between the β+ and α- subunits within the transmembrane domain of the receptor.[2]
Figure 1: Simplified signaling pathway of this compound's action on the GABA-A receptor.
Data Presentation
While specific binding affinity data for this compound is not extensively available in the public domain, the following table summarizes the IC50 values for its parent compound, etomidate, and several of its analogs, as determined by their ability to potentiate the inhibitory effect of GABA on [3H]ethynylpropylbicycloorthobenzoate ([3H]EBOB) binding to the GABA-A receptor.[4][5] This data provides a valuable reference for the expected range of binding affinities for this class of compounds.
| Compound | R-Configuration | IC50 (µM) for potentiation of GABA effect on [3H]EBOB binding |
| Etomidate Analogues | ||
| (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester | (R)-1 | Data not available in cited source |
| Etomidate | (R)-2 | 0.23 ± 0.03 |
| (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid propyl ester | (R)-4 | 0.11 ± 0.01 |
| (R)-1-(1-(4-bromophenyl)ethyl)-1H-imidazole-5-carboxylic acid ethyl ester | (R)-9 | 0.18 ± 0.02 |
| (R)-1-(1-(4-(hydroxymethyl)phenyl)ethyl)-1H-imidazole-5-carboxylic acid ethyl ester | (R)-11 | 4.6 ± 0.5 |
| 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester (racemic) | 12 | > 100 |
| (R)-1-(1-phenylpropyl)-1H-imidazole-5-carboxylic acid ethyl ester | (R)-13 | 0.25 ± 0.03 |
| Neurosteroids (for comparison) | ||
| Allopregnanolone | 0.03 ± 0.004 | |
| Alfaxalone | 0.12 ± 0.01 |
Note: The IC50 values represent the concentration of the compound that produces 50% of its maximal effect. Lower IC50 values indicate higher potency.
Experimental Protocols
The following are detailed protocols for measuring the binding affinity of this compound to the GABA-A receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[6][7][8]
Experimental Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
GABA-A Receptor Source: Rat whole brain membranes or cells expressing recombinant GABA-A receptors.
-
Radioligand: [3H]muscimol (a GABA-A agonist) or a suitable antagonist radioligand.
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a known GABA-A receptor ligand (e.g., GABA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[8]
-
Wash the pellet by resuspension in assay buffer and recentrifugation. Repeat this wash step.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 1-2 mg/mL), determined by a protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand (e.g., 100 µM GABA).
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand, or 50 µL of this compound dilution to the appropriate wells.
-
Add 50 µL of radioligand at a concentration near its Kd.
-
Add 150 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in assay buffer.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10]
Experimental Workflow:
Figure 3: General workflow for an SPR experiment to determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR).
-
Sensor chip (e.g., CM5, for amine coupling).
-
Purified GABA-A receptor protein.
-
This compound solutions of varying concentrations in running buffer.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).
-
Regeneration solution (e.g., low pH glycine).
Protocol:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified GABA-A receptor solution over the activated surface to allow for covalent coupling. The amount of immobilized receptor should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Measurement:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of this compound solutions at different concentrations over the receptor and reference flow cells for a defined association time.
-
Switch back to running buffer to monitor the dissociation of the this compound-receptor complex for a defined dissociation time.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound this compound from the receptor surface. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves for each this compound concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[11][12][13][14][15]
Experimental Workflow:
Figure 4: Workflow for an Isothermal Titration Calorimetry experiment.
Materials:
-
Isothermal titration calorimeter.
-
Purified GABA-A receptor protein.
-
This compound solution of known concentration.
-
Dialysis buffer (the same buffer used for both the protein and the ligand).
Protocol:
-
Sample Preparation:
-
Dialyze the purified GABA-A receptor and prepare the this compound solution in the same buffer to minimize heats of dilution.
-
Thoroughly degas both the receptor and ligand solutions to prevent air bubbles in the ITC cell and syringe.
-
Accurately determine the concentrations of the receptor and this compound solutions.
-
-
ITC Experiment:
-
Load the GABA-A receptor solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the protein in the cell.[15]
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform a series of small, sequential injections of the this compound solution into the receptor solution.
-
The instrument will measure the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution. This will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.
-
Conclusion
The choice of technique for measuring this compound binding affinity will depend on the specific research question, the availability of purified protein, and the desired level of detail. Radioligand binding assays are a robust and sensitive method for determining affinity, particularly in complex biological samples. SPR provides real-time kinetic data, offering insights into the association and dissociation rates of the interaction. ITC is the gold standard for obtaining a complete thermodynamic profile of the binding event. By employing these techniques, researchers can gain a comprehensive understanding of the molecular interactions between this compound and the GABA-A receptor, facilitating further drug development and neuropharmacological research.
References
- 1. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 5. Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for High-Throughput Screening of Moxetomidate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxetomidate, a novel analogue of the anesthetic etomidate, is a potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Like its predecessor, this compound is believed to exert its effects by binding to and enhancing the function of GABA-A receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system.[3][4] The development of high-throughput screening (HTS) assays for this compound analogues is crucial for identifying novel compounds with improved pharmacological profiles, such as enhanced potency, selectivity, and reduced side effects.
These application notes provide detailed protocols for two robust HTS assays suitable for screening this compound analogues and other allosteric modulators of the GABA-A receptor: a fluorescence-based membrane potential assay using a FLIPR instrument and a yellow fluorescent protein (YFP)-based halide influx assay.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, undergoes a conformational change, leading to the influx of chloride ions (Cl⁻) into the neuron.[5][6] This influx of negatively charged ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[7] Allosteric modulators like this compound and its analogues can enhance the effect of GABA, leading to a more pronounced inhibitory signal.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational specificity of GABA binding to the presynaptic GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism Studies of Moxetomidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxetomidate is a novel therapeutic agent whose metabolic fate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Understanding its biotransformation is paramount for successful clinical development. These application notes provide detailed protocols for essential in vitro metabolism studies, including metabolic stability, metabolite identification, and reaction phenotyping, to elucidate the metabolic pathways of this compound. The cytochrome P450 (CYP) enzyme family is a major system responsible for the phase I metabolism of many drugs.[1]
In vitro metabolism studies are crucial early in drug development to predict a drug's behavior in the body.[2] They help in selecting the appropriate animal species for toxicology studies and in designing clinical trials.[3] For instance, determining the fraction of a drug that is metabolized by a specific enzyme helps in assessing the risk of drug interactions.[4]
Metabolic Stability of this compound
The assessment of metabolic stability is a fundamental step in characterizing a new chemical entity.[5] This assay measures the rate at which the parent drug is eliminated by metabolic processes in vitro, providing an estimate of its intrinsic clearance.[6][7][8] Compounds that are rapidly metabolized may have low oral bioavailability and a short duration of action.[5]
Data Presentation: Metabolic Stability of this compound
The following table summarizes hypothetical metabolic stability data for this compound across different species, which is crucial for interspecies extrapolation and selection of appropriate toxicological models.[9]
| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | 45.2 | 15.3 |
| Hepatocytes | 38.5 | 18.0 | |
| Rat | Liver Microsomes | 25.8 | 26.9 |
| Hepatocytes | 21.3 | 32.5 | |
| Dog | Liver Microsomes | 55.1 | 12.6 |
| Hepatocytes | 49.7 | 14.0 | |
| Monkey | Liver Microsomes | 40.7 | 17.0 |
| Hepatocytes | 35.1 | 19.7 |
Experimental Protocol: Metabolic Stability Assay
This protocol outlines the procedure for determining the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled human, rat, dog, and monkey liver microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the microsomal suspension (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system to the microsomal suspension.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.[7]
Metabolite Identification of this compound
Identifying the metabolites of a drug is essential to understand its complete biotransformation and to assess whether any metabolites could be pharmacologically active or toxic.[10][11] High-resolution mass spectrometry is a powerful tool for the structural elucidation of metabolites.[12][13]
Experimental Workflow for Metabolite Identification
Experimental Protocol: Metabolite Identification
Materials:
-
This compound
-
Pooled human liver microsomes and/or hepatocytes
-
NADPH regenerating system (for microsomes)
-
Cell culture medium (for hepatocytes)
-
Acetonitrile
-
Formic acid
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate this compound (e.g., 10 µM) with human liver microsomes (1 mg/mL protein) or hepatocytes (1 million cells/mL) at 37°C.
-
Include control incubations without the NADPH regenerating system (for microsomes) or heat-inactivated enzymes to differentiate between enzymatic and non-enzymatic degradation.
-
After a suitable incubation time (e.g., 60 minutes), stop the reaction with ice-cold acetonitrile.
-
Process the samples as described in the metabolic stability protocol.
-
Analyze the samples using high-resolution LC-MS/MS to detect potential metabolites.
-
Compare the chromatograms of the test samples with the controls to identify metabolite peaks.
-
Utilize the accurate mass and fragmentation patterns to propose the structures of the metabolites.[10]
Hypothetical Metabolic Pathway of this compound
Cytochrome P450 Reaction Phenotyping
Reaction phenotyping identifies the specific CYP isozymes responsible for the metabolism of a drug.[4][14][15] This is critical for predicting potential drug-drug interactions when this compound is co-administered with inhibitors or inducers of these enzymes.[1] Two common methods are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[16]
Data Presentation: CYP Reaction Phenotyping of this compound
The following table presents hypothetical results from reaction phenotyping studies, indicating the relative contribution of major CYP isozymes to this compound metabolism.
| Approach | CYP Isozyme | This compound Metabolism (% of control) | Relative Contribution (%) |
| Recombinant CYPs | CYP1A2 | 5.2 | 4 |
| CYP2C9 | 8.9 | 7 | |
| CYP2C19 | 6.5 | 5 | |
| CYP2D6 | 35.1 | 28 | |
| CYP3A4 | 70.3 | 56 | |
| Chemical Inhibition | α-Naphthoflavone (CYP1A2) | 94.8 | 5.2 |
| Sulfaphenazole (CYP2C9) | 91.2 | 8.8 | |
| Ticlopidine (CYP2C19) | 93.1 | 6.9 | |
| Quinidine (CYP2D6) | 68.5 | 31.5 | |
| Ketoconazole (CYP3A4) | 45.3 | 54.7 |
Experimental Protocol: CYP Reaction Phenotyping
1. Recombinant Human CYP Enzymes:
-
Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
Measure the rate of this compound depletion or metabolite formation for each isozyme.
-
The relative contribution of each isozyme can be estimated from these rates.
2. Chemical Inhibition in Human Liver Microsomes:
-
Pre-incubate pooled human liver microsomes with a selective chemical inhibitor for each major CYP isozyme.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Measure the rate of this compound metabolism in the presence and absence of each inhibitor.
-
The percentage of inhibition is used to determine the contribution of each CYP isozyme to the overall metabolism.
Experimental Workflow for CYP Reaction Phenotyping
Conclusion
The in vitro metabolism studies outlined in these application notes provide a robust framework for characterizing the metabolic profile of this compound. The data generated from these assays on metabolic stability, metabolite structures, and the enzymes responsible for metabolism are essential for guiding further non-clinical and clinical development. A thorough understanding of this compound's metabolism will ultimately contribute to its safe and effective use in patients.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Use of In Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies | Semantic Scholar [semanticscholar.org]
- 4. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. bioivt.com [bioivt.com]
- 8. youtube.com [youtube.com]
- 9. efsa.europa.eu [efsa.europa.eu]
- 10. bioivt.com [bioivt.com]
- 11. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
- 12. Metabolite identification [sciex.com]
- 13. youtube.com [youtube.com]
- 14. Reaction phenotyping to assess victim drug-drug interaction risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reaction phenotyping: advances in the experimental strategies used to characterize the contribution of drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Moxetomidate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Moxetomidate for in vitro studies. The following information is intended to serve as a resource for troubleshooting common issues and answering frequently asked questions related to experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an analog of etomidate (B1671615) and functions as a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. Its primary mechanism involves enhancing the effect of GABA, the main inhibitory neurotransmitter in the central nervous system. By binding to the GABAA receptor, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[1][2] Additionally, similar to etomidate, this compound is expected to inhibit the enzyme 11β-hydroxylase (CYP11B1), which is a key enzyme in the adrenal gland responsible for the final step of cortisol synthesis.[3][4][5][6]
Q2: What is a recommended starting concentration range for this compound in in vitro studies?
A2: While specific optimal concentrations are cell-type and assay-dependent, a logical starting point can be extrapolated from studies on its analog, etomidate. For neuronal cells, concentrations in the range of 0.1 µM to 1.0 µM have been shown to modulate GABAA receptor activity.[7] For studies involving adrenocortical cells, such as the H295R cell line, concentrations as low as 25 ng/mL (approximately 0.1 µM) of etomidate have been demonstrated to inhibit cortisol synthesis.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Which cell lines are appropriate for studying the effects of this compound?
A3: The choice of cell line should be guided by your research question.
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Neuronal cell lines (e.g., SH-SY5Y, PC-12, or primary neuronal cultures) are suitable for investigating the effects of this compound on GABAA receptor signaling and neuronal activity.
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Adrenocortical carcinoma cell lines , particularly NCI-H295R , are the model of choice for studying the inhibitory effects of this compound on steroidogenesis due to their ability to produce various steroids, including cortisol.[3][8]
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time will vary depending on the biological process being investigated and the specific cell line's characteristics. For acute effects on neuronal signaling, short incubation times (minutes to a few hours) may be sufficient. For studies on changes in protein expression, steroidogenesis, or cytotoxicity, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is highly recommended to determine the ideal duration for observing the desired effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Concentration is too low. Incubation time is too short. The compound is not stable in the culture medium. The chosen cell line is not sensitive. | Test a higher concentration range (e.g., up to 10 µM or higher, guided by a cytotoxicity assay). Increase the incubation time. Verify the stability of this compound in your specific media conditions. Use a different, potentially more sensitive, cell line. |
| High cytotoxicity observed even at low concentrations | The compound is highly potent in the chosen cell line. The solvent (e.g., DMSO) concentration is too high. Cells are overly sensitive. | Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Check the health and passage number of your cells. |
| High variability between replicate wells | Inconsistent cell seeding. Uneven compound distribution. "Edge effect" in the multi-well plate. | Ensure thorough mixing of the cell suspension before seeding. Mix the this compound solution well before and during addition to the wells. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. |
| Unexpected changes in steroid hormone levels (in H295R cells) | Off-target effects of this compound. Feedback mechanisms within the steroidogenic pathway. | Analyze a panel of steroid hormones to get a comprehensive view of the pathway. Refer to the known inhibitory profile of etomidate on steroidogenic enzymes. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells, which is essential for subsequent functional assays.
Materials:
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Selected cell line (e.g., NCI-H295R or a neuronal cell line)
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Complete culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Sterile 96-well plates
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Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.
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Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Cytotoxicity Measurement: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Example Dose-Response Data
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 3.9 |
| 10 | 85.3 ± 6.2 |
| 50 | 52.1 ± 7.8 |
| 100 | 15.4 ± 3.3 |
Visualizations
Signaling Pathways
References
- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights for screening etomidate analogues in the human H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of adrenal steroidogenesis by the anesthetic etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by etomidate of steroidogenesis in isolated bovine adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amnestic concentrations of etomidate modulate GABAA,slow synaptic inhibition in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing stability and storage challenges with Moxetomidate
Technical Support Center: Moxetomidate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and storage challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For optimal stability, it is highly recommended to reconstitute lyophilized this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions for aqueous experimental buffers should be done immediately before use. Avoid using protic solvents like ethanol (B145695) or methanol (B129727) for initial reconstitution as they can contribute to solvolysis.
Q2: My this compound solution has turned slightly yellow. Is it still usable?
A2: A slight yellow discoloration may indicate minor oxidative degradation. While it might still be suitable for preliminary in vitro experiments, it is not recommended for sensitive assays or in vivo studies. We advise preparing a fresh stock solution from lyophilized powder. To mitigate oxidation, consider de-gassing your solvents and storing the solution under an inert gas like argon or nitrogen.
Q3: I observe precipitation in my aqueous buffer containing this compound. What could be the cause?
A3: Precipitation in aqueous solutions is often due to the low aqueous solubility of this compound, especially at neutral or alkaline pH. Ensure that the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility. If precipitation persists, consider adjusting the pH of your buffer to a slightly acidic range (pH 5.5-6.5), where this compound exhibits higher solubility.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For long-term storage (greater than one month), we recommend storing aliquots at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
| Symptom | Possible Cause | Recommended Action |
| Loss of potency over the course of an experiment | Hydrolysis of the ester moiety in aqueous buffer | Prepare fresh dilutions of this compound immediately before each experiment. Minimize the time the compound spends in aqueous solution. |
| High variability between replicate wells | Incomplete dissolution or precipitation | Ensure complete dissolution of the stock solution before preparing dilutions. Visually inspect for any particulate matter. Consider brief sonication of the stock solution. |
| No observable effect at expected concentrations | Significant degradation of the stock solution | Prepare a fresh stock solution from a new vial of lyophilized powder. Verify the concentration and purity of the new stock solution using a suitable analytical method like HPLC. |
Issue 2: Poor Bioavailability in Animal Studies
| Symptom | Possible Cause | Recommended Action |
| Low plasma concentrations after administration | Precipitation of this compound at the injection site or in physiological fluids | Consider using a formulation with solubilizing excipients such as cyclodextrins. Ensure the pH of the formulation is in the optimal range for this compound solubility (pH 5.5-6.5). |
| Rapid clearance from circulation | In vivo hydrolysis by esterases | Co-administer with an esterase inhibitor (if appropriate for the experimental model) to assess the impact of enzymatic degradation. This can help determine if rapid metabolism is the primary cause of low exposure. |
Data on this compound Stability
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Purity after 24 hours (%) | Purity after 72 hours (%) |
| Anhydrous DMSO | 99.5 | 99.1 |
| Ethanol | 97.2 | 92.5 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 85.3 | 68.7 |
| Acetone | 98.9 | 97.8 |
Table 2: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 5.0 | 48 |
| 6.5 | 24 |
| 7.4 | 8 |
| 8.0 | 2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Chromatographic Conditions:
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection Wavelength: 230 nm
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
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Sample Preparation:
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Dilute this compound stock solution to a final concentration of 1 mg/mL in Acetonitrile.
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Visualizations
Identifying and minimizing off-target effects of Moxetomidate
Welcome to the Moxetomidate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: this compound is an analog of etomidate (B1671615). The most well-documented off-target effect of etomidate, and therefore a primary concern for this compound, is adrenocortical suppression.[1][2][3] This occurs through the inhibition of the enzyme 11-beta-hydroxylase (CYP11B1), which is crucial for the synthesis of cortisol and other corticosteroids.[1][2][4]
Q2: What is the on-target mechanism of action for this compound?
A2: this compound's intended pharmacological effect is mediated through positive allosteric modulation of the GABA-A receptor, which leads to sedative and hypnotic effects.[5]
Q3: How can I assess the adrenocortical suppression potential of this compound in my experiments?
A3: The most common in vitro method is the H295R steroidogenesis assay.[6][7][8][9] This assay uses a human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis. By measuring the levels of steroid hormones, such as cortisol and testosterone (B1683101), after treatment with this compound, you can quantify its inhibitory effect on the steroidogenic pathway.
Q4: Are there strategies to minimize the adrenocortical suppression of this compound?
A4: Yes. One key strategy that has been explored for etomidate analogs is to design molecules that are rapidly metabolized into inactive compounds, thus reducing their systemic exposure and impact on the adrenal glands while maintaining their rapid onset of action on GABA-A receptors. Another approach involves modifying the chemical structure to decrease its affinity for 11-beta-hydroxylase.[10]
Q5: Beyond adrenocortical suppression, what other potential off-target effects should I consider?
A5: While adrenocortical suppression is the most prominent off-target effect, it is good practice to evaluate any new compound against a broader panel of targets. This can be done through computational prediction, followed by experimental validation using techniques like receptor binding assays or enzymatic assays. Without specific screening data for this compound, a general approach to identifying potential off-targets is recommended.
Q6: How does the GABA-A receptor subtype selectivity of a compound like this compound relate to its off-target profile?
A6: The GABA-A receptor has various subtypes, and the clinical effects of a modulator can depend on its selectivity for these subtypes.[11][12][13][14] For instance, different subtypes are associated with sedative, anxiolytic, or amnestic effects. While not strictly an "off-target" effect in the traditional sense, understanding the subtype selectivity is crucial for predicting the full pharmacological profile and potential for unwanted side effects. For example, a compound with high affinity for a subtype linked to sedation but low affinity for a subtype linked to memory impairment would be considered to have a more favorable profile.
Troubleshooting Guides
High Variability in H295R Steroidogenesis Assay
Issue: You are observing significant variability in cortisol or testosterone levels between wells or experiments when testing this compound.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure H295R cells are healthy and within a consistent, low passage number range (e.g., passages 3-10). High passage numbers can lead to altered steroidogenic capacity. |
| Seeding Density | Inconsistent cell numbers per well will lead to variable hormone production. Ensure a homogenous cell suspension before seeding and optimize the seeding density to maintain cells in an exponential growth phase. |
| Reagent Variability | Variations in media, serum batches, or supplements can impact steroidogenesis. Use a single, qualified batch of reagents for the duration of a study. |
| Incubation Time | The timing of this compound exposure and the overall assay duration are critical. Standardize and optimize the incubation time for your specific experimental setup. |
| Data Analysis | The choice of curve-fitting model for IC50 determination can influence the results. Use a consistent and appropriate non-linear regression model for all analyses. |
Unexpected Cytotoxicity
Issue: this compound appears to be causing significant cell death in your assay, confounding the interpretation of off-target effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any compound can lead to non-specific toxicity. Perform a dose-response curve for cytotoxicity in parallel with your functional assays to identify a non-toxic concentration range. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration in your assay is consistent across all wells and below the toxic threshold for your cell line. |
| Assay-Specific Sensitivity | Some cell lines or assay formats may be more sensitive to the compound. Consider using a less sensitive cell line or a different assay endpoint if possible. |
Experimental Protocols
Protocol: In Vitro H295R Steroidogenesis Assay for Assessing 11-beta-hydroxylase Inhibition
This protocol is adapted from the OECD Test Guideline 456.[6][8]
1. Cell Culture and Seeding:
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Culture H295R cells in a 1:1 mixture of DMEM/F12 medium supplemented with L-glutamine, HEPES, and a suitable serum replacement.
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Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
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Seed cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment. Allow cells to attach for 24 hours.
2. Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1%.
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Include a vehicle control (solvent only) and a positive control (e.g., a known 11-beta-hydroxylase inhibitor like etomidate or ketoconazole).
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Replace the culture medium with the medium containing the different concentrations of this compound or controls.
3. Incubation:
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Incubate the cells for 24-48 hours at 37°C and 5% CO2.
4. Sample Collection and Analysis:
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After incubation, collect the cell culture supernatant.
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Analyze the concentration of cortisol and 11-deoxycortisol in the supernatant using a validated method such as ELISA or LC-MS/MS. A decrease in the cortisol/11-deoxycortisol ratio indicates inhibition of 11-beta-hydroxylase.
5. Data Interpretation:
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Calculate the IC50 value for this compound's inhibition of cortisol production. This is the concentration of this compound that causes a 50% reduction in cortisol levels compared to the vehicle control.
Data Presentation
Table 1: Comparative IC50 Values for 11-beta-hydroxylase Inhibition
| Compound | 11-beta-hydroxylase IC50 (µM) | Primary On-Target (GABA-A Receptor) Potency (EC50/IC50, µM) | Selectivity Ratio (Off-Target IC50 / On-Target Potency) |
| Etomidate | ~0.03[4] | ~0.2 | ~0.15 |
| This compound | Data not publicly available | Data not publicly available | To be determined |
| Ketoconazole | ~15[4] | N/A | N/A |
This table provides a template for comparing the selectivity of this compound to the known inhibitor etomidate. Researchers should populate this table with their own experimental data.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
References
- 1. Etomidate: a selective adrenocortical 11 beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition by etomidate of the 11 beta-hydroxylation of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Etomidate | C14H16N2O2 | CID 667484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 9. epa.gov [epa.gov]
- 10. Carboetomidate: an analog of etomidate that interacts weakly with 11β-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moxetomidate Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Moxetomidate. The following information is based on established principles for poorly soluble imidazole-based compounds and data from the structurally similar anesthetic, Etomidate (B1671615), due to the limited availability of direct solubility studies on this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What is the first and simplest method I should try to improve its solubility?
A1: For ionizable compounds like this compound, which contains a basic imidazole (B134444) ring, pH adjustment is the most straightforward initial approach. Lowering the pH of the aqueous solution can protonate the nitrogen atoms in the imidazole ring, forming a more soluble salt.
Experimental Protocol: pH Adjustment
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Determine pKa: If the pKa of this compound is unknown, determine it experimentally or through computational prediction.
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Prepare Buffers: Prepare a series of buffers with pH values ranging from 1 to 2 units below the compound's pKa.
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Prepare Stock Solution: Dissolve the compound in a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).
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Test Solubility: Add the stock solution to each buffer to achieve the final desired assay concentration and observe for precipitation.
Q2: What are co-solvents, and when should I consider using them for this compound?
A2: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent.[1] This method is particularly useful if pH modification is insufficient or if the compound is not ionizable. Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[1] For intravenous formulations, propylene (B89431) glycol has been used for the structurally similar compound, Etomidate.[2][3]
Q3: I'm observing precipitation of this compound in my cell-based assay. What could be the cause and how can I troubleshoot this?
A3: Precipitation in cell-based assays is a common issue with poorly soluble compounds. The root cause is often the low solubility of the compound in the aqueous assay buffer.
Troubleshooting Steps:
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Determine Maximum Soluble Concentration: First, determine the maximum concentration at which this compound remains soluble in your specific assay buffer. This can be done by serially diluting a high-concentration stock solution (in an organic solvent like DMSO) into the buffer and observing for any precipitation.
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Optimize pH: As mentioned in Q1, adjusting the pH of your buffer to a more acidic range can improve solubility.
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Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[1][4] This is a highly effective method for improving the solubility of imidazole derivatives.
Q4: What are cyclodextrins, and how can they improve the solubility of this compound?
A4: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity.[1][4] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex."[1] This complex increases the overall solubility of the compound in aqueous media. Studies on the similar compound, Etomidate, have shown that hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin significantly improve its aqueous solubility.[4]
Troubleshooting Guides
Problem 1: Poor Dissolution of this compound Powder in Aqueous Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Employ particle size reduction techniques such as micronization or nanosuspension. | Increased surface area leading to a faster dissolution rate. |
| Low Intrinsic Solubility | Formulate with cyclodextrins to create a more soluble inclusion complex. | Formation of a water-soluble complex that readily dissolves. |
| Hydrophobicity | Utilize co-solvents (e.g., ethanol, PEG 400) to decrease the polarity of the solvent. | Improved wetting and solubilization of the compound. |
| pH of the Medium | Adjust the pH of the aqueous solution to be more acidic (1-2 units below the pKa). | Protonation of the imidazole ring, leading to increased solubility. |
Problem 2: Precipitation of this compound During In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | Determine the maximum soluble concentration in the assay buffer and work below this limit. | A clear solution with no precipitation throughout the experiment. |
| Buffer Composition | Incorporate a low percentage of a co-solvent (e.g., <1% DMSO) in the final assay medium. | Maintenance of this compound in solution. |
| Drug-Protein Interaction | If using serum-containing media, assess for potential interactions that may lead to precipitation. | Understanding of compatibility with assay components. |
| Temperature Effects | Ensure the temperature of the assay medium and stock solutions are consistent. | Prevention of temperature-induced precipitation. |
Data Presentation: Solubility Enhancement Strategies for Imidazole-Based Compounds
| Method | Principle | Key Excipients/Parameters | Anticipated Solubility Improvement | References |
| pH Adjustment | Protonation of the basic imidazole nitrogen to form a more soluble salt. | Acidic buffers (e.g., citrate, phosphate). | Significant increase, dependent on pKa. | [1] |
| Co-solvency | Reduction of solvent polarity. | Propylene glycol, Ethanol, PEG 400, DMSO. | Moderate to high, dependent on the co-solvent and its concentration. | [1][2][3] |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD). | High; can increase aqueous solubility by several orders of magnitude. | [4] |
| Lipid-Based Formulations | Solubilization of the lipophilic drug in a lipid vehicle. | Medium-chain triglycerides (MCT), Soybean oil, Egg lecithin, Poloxamer 188. | High; suitable for both oral and parenteral delivery. | [5][6] |
| Solid Dispersion | Dispersion of the amorphous drug in a hydrophilic carrier matrix. | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (B11928114) (HPMC). | Significant improvement in dissolution rate and apparent solubility. | General pharmaceutical knowledge |
| Nanosuspension | Reduction of particle size to the nanometer range, increasing surface area and dissolution velocity. | Surfactants (e.g., Poloxamers), Polymers (e.g., HPMC). | Enhanced dissolution rate and saturation solubility. | [7] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
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Prepare a Solution of this compound: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or ethanol).
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Prepare a Cyclodextrin Solution: Dissolve a molar excess (e.g., 2-5 fold) of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.
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Co-precipitation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously. Continue stirring for several hours to allow for complex formation.
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Isolation of the Complex: Remove the organic solvent and some of the water under reduced pressure or by lyophilization to obtain the solid drug-cyclodextrin inclusion complex.
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Reconstitution: The resulting solid complex can be dissolved in aqueous buffers for biological assays. The solubility of the complex will be significantly higher than that of the free drug.[8]
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Protocol 2: Formulation of a this compound Intravenous Lipid Emulsion
This protocol is adapted from a study on Etomidate and should be optimized for this compound.[5]
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Preparation of the Oil Phase: Dissolve this compound and a primary emulsifier (e.g., egg lecithin) in the chosen oil phase (e.g., a mixture of medium-chain triglycerides and soybean oil).
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Preparation of the Aqueous Phase: Dissolve a co-emulsifier (e.g., Poloxamer 188) and an osmotic pressure regulator (e.g., glycerol) in water for injection.
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Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase with continuous stirring. Homogenize the mixture at high speed to form a coarse emulsion.
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High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles to reduce the droplet size to the nanometer range.
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Sterilization and Filling: Filter the final nanoemulsion through a sterile filter and fill into appropriate vials.
Caption: Workflow for preparing a this compound intravenous lipid emulsion.
Disclaimer: The information provided is for research and development purposes only. All experimental procedures should be conducted in accordance with institutional safety guidelines and regulations. The suggested methods are based on general principles and data from a structurally similar compound and may require significant optimization for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Etomidate - Wikipedia [en.wikipedia.org]
- 3. AMIDATE™ (etomidate) injection, USP 2 mg/mL [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Reducing experimental variability in Moxetomidate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Moxetomidate research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a novel analogue of the short-acting anesthetic drug, etomidate (B1671615). Its primary mechanism of action is as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[1][2] This action at the GABA-A receptor is responsible for its sedative and hypnotic effects.
2. What are the known side effects of this compound and its parent compound, etomidate?
A significant side effect of etomidate is the suppression of the adrenocortical axis through the inhibition of the enzyme 11β-hydroxylase.[3][4] This can lead to decreased cortisol production. This compound and other etomidate analogues have been developed to minimize this adrenocortical suppression while retaining the desirable anesthetic properties.[5][6]
3. How should this compound be stored to ensure stability?
While specific stability data for this compound is not extensively published, general guidelines for etomidate and other imidazole-based compounds can be followed. Stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, degradation can be influenced by pH and temperature. It is recommended to prepare fresh aqueous solutions for each experiment or store them at low temperatures (e.g., -20°C) for short periods.[1] The imidazole (B134444) moiety in similar compounds can be susceptible to base-mediated autoxidation and photodegradation.[7] Therefore, it is advisable to protect solutions from light and maintain a neutral or slightly acidic pH.
4. What are the key sources of variability in in vitro assays with this compound?
-
Cell Health and Passage Number: The health and passage number of cell lines, such as the H295R adrenocortical carcinoma cells used for steroidogenesis assays, can significantly impact results.[8]
-
Reagent Stability: Degradation of this compound or other critical reagents can lead to inconsistent results.
-
Assay Conditions: Variations in incubation times, temperatures, and cell densities can introduce variability.
-
Analytical Method: The choice of analytical method for endpoint measurements (e.g., ELISA vs. LC-MS/MS for cortisol) can affect accuracy and precision.[3][9]
5. How can I minimize variability in animal studies involving this compound?
-
Animal Characteristics: Use animals of the same strain, sex, age, and weight.
-
Environmental Factors: Maintain consistent housing conditions, including temperature, light-dark cycles, and diet.
-
Anesthesia Protocol: Standardize the anesthetic regimen, including the dose and route of administration, as anesthesia itself can influence physiological parameters.[10]
-
Handling and Procedures: Ensure all animal handling and experimental procedures are performed consistently by trained personnel.
-
Dosing and Sampling: Precisely control the timing and volume of drug administration and sample collection.[10]
Troubleshooting Guides
In Vitro Assays
Issue 1: High Variability in GABA-A Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Membrane Preparation | Ensure a standardized protocol for membrane preparation from brain tissue or cell lines expressing the GABA-A receptor. Homogenization and centrifugation steps should be consistent. Store membrane preparations in aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Radioligand Degradation | Use a fresh batch of radioligand (e.g., [³H]etomidate or a suitable analogue) and store it according to the manufacturer's instructions. Minimize exposure to light. |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature to ensure equilibrium is reached. Typically, incubations are performed at 0-4°C for 60-90 minutes.[9] |
| High Non-Specific Binding | Reduce the concentration of the radioligand or the amount of membrane protein in the assay. Pre-soak filtration plates with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding to the filter. |
| Incomplete Washing | Ensure rapid and thorough washing of the filters with ice-cold buffer to remove unbound radioligand. |
Issue 2: Inconsistent Results in H295R Steroidogenesis Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Use a consistent passage number of H295R cells (ideally between 5 and 10).[8] Ensure cells are healthy and growing exponentially before treatment. Periodically perform cell line authentication. |
| This compound Solubility Issues | Prepare stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low and consistent across all wells to avoid solvent effects. |
| Variability in ACTH Stimulation | Use a fresh, properly stored stock of adrenocorticotropic hormone (ACTH) for stimulating steroidogenesis. Ensure consistent timing of ACTH addition. |
| Endpoint Measurement Inaccuracy | For cortisol measurement, LC-MS/MS is generally more specific and less prone to cross-reactivity than ELISA.[3][9] If using ELISA, validate the kit for your specific experimental conditions and be aware of potential interferences. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT or CellTox Green) in parallel to ensure that observed effects on steroidogenesis are not due to cytotoxicity. |
In Vivo Studies
Issue 3: High Variability in Anesthetic Potency (Loss of Righting Reflex)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure accurate calculation of the dose based on the animal's body weight. Use calibrated equipment for drug administration. |
| Variable Drug Administration | For intravenous injections, ensure consistent injection speed and that the full dose is delivered into the vein. |
| Animal Stress | Acclimate animals to the experimental environment and handling procedures to minimize stress, which can affect anesthetic response. |
| Metabolic Differences | Be aware of potential strain- and sex-dependent differences in drug metabolism. |
| Inconsistent Assessment of Righting Reflex | Standardize the procedure for testing the righting reflex to ensure a consistent endpoint. |
Issue 4: Inconsistent Adrenocortical Suppression Data
| Potential Cause | Troubleshooting Steps |
| Timing of Blood Sampling | Adhere to a strict time course for blood sampling after this compound and ACTH administration. |
| Hemolysis of Blood Samples | Handle blood samples gently to avoid hemolysis, which can interfere with some cortisol assays. |
| Sample Storage and Handling | Process blood samples promptly to separate plasma or serum. Store samples at -80°C to prevent degradation of corticosteroids. Avoid repeated freeze-thaw cycles. |
| Assay Variability | As with in vitro assays, consider the use of LC-MS/MS for more accurate and precise quantification of corticosterone (B1669441) or cortisol in plasma/serum. |
| Stress-Induced Corticosteroid Release | Minimize stress during blood collection by using appropriate techniques and acclimating the animals. |
Experimental Protocols
Protocol 1: Competitive GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from methods used for etomidate and its analogues.
Materials:
-
Rat cortical membranes (or membranes from cells expressing the desired GABA-A receptor subtype)
-
[³H]etomidate or a suitable radiolabeled analogue
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled competitor for non-specific binding (e.g., 10 µM Diazepam)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Assay Buffer. Centrifuge to pellet the membranes and wash several times. Resuspend the final pellet in a known volume of Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]etomidate, and Assay Buffer.
-
Competition: Receptor membranes, [³H]etomidate, and varying concentrations of this compound.
-
Non-specific Binding: Receptor membranes, [³H]etomidate, and a high concentration of an unlabeled competitor.
-
-
Incubation: Incubate the plate for 60-90 minutes at 0-4°C.[9]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: H295R Steroidogenesis Assay for Adrenocortical Suppression
This protocol is based on the OECD TG 456 and methods used for etomidate analogues.
Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
This compound stock solution (in DMSO)
-
Forskolin (positive control for steroidogenesis induction)
-
Prochloraz (positive control for steroidogenesis inhibition)
-
96-well cell culture plates
-
LC-MS/MS or ELISA for cortisol/corticosterone quantification
Procedure:
-
Cell Seeding: Seed H295R cells in 96-well plates at a density that allows for exponential growth during the experiment.
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing varying concentrations of this compound. Include vehicle controls (DMSO), positive controls (forskolin and prochloraz), and untreated controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Stimulation: Add ACTH to the appropriate wells to stimulate steroidogenesis and incubate for a defined period.
-
Sample Collection: Collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Measure the concentration of cortisol or corticosterone in the supernatant using a validated LC-MS/MS or ELISA method.
-
Cell Viability: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT).
-
Data Analysis: Normalize hormone concentrations to a measure of cell number or protein content. Express the results as a percentage of the vehicle control and determine the IC50 for inhibition of steroidogenesis.
Data Presentation
Table 1: Factors Influencing Variability in this compound Research
| Experimental Phase | Source of Variability | Mitigation Strategy |
| In Vitro | Cell line passage number and health | Use consistent, low passage number cells; regularly check for mycoplasma contamination. |
| Reagent stability and concentration | Prepare fresh solutions; store stocks appropriately; validate concentrations. | |
| Incubation times and temperatures | Use calibrated equipment; adhere strictly to protocols. | |
| Analytical method | Use a specific and validated method (LC-MS/MS preferred for steroids). | |
| In Vivo | Animal genetics, age, and sex | Use a homogenous population of animals. |
| Environmental conditions | Maintain a consistent and controlled environment. | |
| Anesthetic protocol | Standardize the anesthetic agent, dose, and administration route. | |
| Stress | Acclimate animals and use refined handling techniques. |
Visualizations
Caption: Workflow for assessing this compound's effect on adrenocortical steroidogenesis.
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
Caption: Logical troubleshooting workflow for experimental variability.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats | Semantic Scholar [semanticscholar.org]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxycarbonyl-etomidate: a novel rapidly metabolized and ultra-short-acting etomidate analogue that does not produce prolonged adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Moxetomidate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Moxetomidate and its analogues. The information is based on established synthetic routes for structurally related compounds, primarily etomidate (B1671615), offering insights into potential hurdles and their solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the overall yield of my this compound synthesis significantly lower than expected?
A1: Low overall yield can stem from several factors throughout the multi-step synthesis. Consider the following:
-
Purity of Starting Materials: Ensure the chiral amine, (R)-1-phenylethylamine or its relevant analogue, and other initial reagents are of high purity. Impurities can lead to side reactions and inhibit catalyst performance.
-
Inefficient Intermediate Formation: The initial steps, such as the formation of the N-substituted glycine (B1666218) ester and its subsequent formylation, are critical. Incomplete reactions or side product formation in these early stages will propagate and lower the overall yield.[1]
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Suboptimal Cyclization or Desulfurization: The formation of the imidazole (B134444) ring and the final desulfurization step are often challenging. The reaction conditions for these steps, including temperature, reaction time, and reagent stoichiometry, must be precisely controlled. For instance, in analogous etomidate synthesis, the desulfurization of the mercaptoimidazole intermediate is a key step where yield can be lost.[1]
-
Product Degradation: this compound, like etomidate, may be susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures). Ensure work-up and purification conditions are optimized to minimize product loss.
Q2: I am observing significant impurity peaks in my HPLC analysis of the crude product. What are the likely impurities and how can I minimize them?
A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. Common impurities found in the synthesis of etomidate, which can be analogous, include:
-
Enantiomeric Impurities: The presence of the (S)-enantiomer can be a critical impurity. Ensure the chiral integrity of the starting amine is high and that no racemization occurs during the synthesis.[2]
-
Process-Related Impurities: These are compounds formed from side reactions. For example, in etomidate synthesis, "Etomidate EP Impurity C" is the isopropyl ester instead of the ethyl ester, which can form if isopropanol (B130326) is present as an impurity in the ethanol (B145695) used for esterification.[3] Similarly, for this compound, variations in the ester group or other side chains can occur.
-
Degradation Products: Etomidate can degrade over time, and this compound may have similar stability issues.[4]
-
Unreacted Intermediates: Incomplete reactions will lead to the presence of starting materials or intermediates in the final product. Monitor reaction progress by TLC or HPLC to ensure completion.
To minimize impurities, consider using high-purity reagents and solvents, optimizing reaction conditions to favor the desired product, and implementing an appropriate purification strategy.
Q3: What are the recommended methods for purifying crude this compound?
A3: The purification of crude this compound will likely involve a combination of techniques to remove impurities and isolate the final product with high purity. Based on methods used for etomidate and its analogues, the following can be effective:
-
Crystallization: This is a common and effective method for purifying solid compounds. A patent for etomidate purification describes a method of dissolving the crude product in a mixed solvent system (e.g., an organic solvent and water), followed by heating to dissolve and cooling to crystallize.[5][6][7]
-
Column Chromatography: For laboratory-scale synthesis, flash chromatography on silica (B1680970) gel is a standard and effective purification technique.[8] The choice of eluent system will need to be optimized for this compound.
-
Distillation: If key intermediates are liquids, reduced pressure distillation can be an effective purification method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: While the specific, proprietary synthesis of this compound may not be publicly available, it is an analogue of etomidate. Therefore, its synthesis is expected to follow a similar pathway. A prevalent strategy for etomidate synthesis starts with a chiral amine, (R)-1-phenylethylamine. The core of the synthesis involves the construction of the imidazole ring. A common route includes the formation of an N-substituted glycine ester, followed by formylation, cyclization to a mercaptoimidazole intermediate, and a final desulfurization step to yield the target molecule.[1]
Q2: What are the key reaction parameters to monitor and optimize?
A2: Throughout the synthesis, several parameters are crucial for success and should be carefully optimized:[9]
-
Temperature: Many of the reaction steps, particularly cyclization and desulfurization, are temperature-sensitive. Precise temperature control is necessary to maximize yield and minimize side product formation.[1]
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Insufficient time can lead to incomplete reactions, while prolonged times may result in increased impurity formation.
-
Reagent Stoichiometry: The molar ratios of reactants and catalysts should be carefully controlled.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Q3: Are there any known challenges in scaling up the synthesis of etomidate analogues like this compound?
A3: Scaling up any multi-step synthesis presents challenges. For this compound, potential scale-up issues could include:
-
Exothermic Reactions: Some steps, such as formylation or desulfurization, may be exothermic and require careful temperature management on a larger scale.
-
Solid Handling: If intermediates are solids, their handling and transfer on a large scale can be challenging.
-
Purification: Purification methods like column chromatography can be difficult and costly to scale up. Developing a robust crystallization procedure is often preferred for large-scale production.
Data Presentation
Table 1: Summary of Reaction Conditions for Key Steps in Etomidate Synthesis (Analogous to this compound Synthesis)
| Step | Reagents & Solvents | Reaction Conditions | Reported Yield | Reference |
| N-Alkylation | (R)-(+)-α-methylbenzylamine, Ethyl chloroacetate, Triethylamine, Toluene | 50-60°C, 8 hours | Overall yield improved to 80% | [1][2] |
| Formylation | N-(α-methylbenzyl)glycine ethyl ester, Formic acid, Toluene | Reflux, 2 hours | Not explicitly stated for this step | [1] |
| Cyclization | Formylated intermediate, Ethanol, Concentrated HCl, Potassium thiocyanate | 40-50°C, 6 hours | Not explicitly stated for this step | [1] |
| Desulfurization | Mercaptoimidazole intermediate, Hydrogen peroxide, Potassium hydroxide, Water | Temperature controlled not to exceed 60°C, then ~35°C for 3 hours | 90.3% (crude) | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester (Intermediate 1)
This protocol is adapted from patent literature for etomidate synthesis and should be considered a general guideline.[1]
-
To a suitable reaction vessel, add (R)-(+)-α-methylbenzylamine, toluene, and triethylamine.
-
Stir the mixture and cool to below 40°C.
-
Slowly add ethyl chloroacetate, maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 8 hours.
-
Cool the mixture and filter the precipitated solids.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting liquid by reduced pressure distillation.
Protocol 2: Desulfurization of the Mercaptoimidazole Intermediate (Final Step)
This protocol is adapted from patent literature for etomidate synthesis and should be considered a general guideline.[1]
-
Dissolve the mercaptoimidazole intermediate in an aqueous solution of potassium hydroxide.
-
In a separate vessel, prepare a solution of 30% hydrogen peroxide in water.
-
Slowly add the hydrogen peroxide solution to the imidazole solution, ensuring the temperature does not exceed 60°C.
-
After the addition, maintain the reaction temperature at approximately 35°C for 3 hours.
-
Upon completion (monitored by TLC or HPLC), quench the reaction (e.g., with sodium bisulfite solution).
-
Adjust the pH to alkaline and extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: General synthetic workflow for this compound, based on analogous etomidate synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN114292236A - Preparation method of etomidate intermediate - Google Patents [patents.google.com]
- 3. Etomidate EP impurity C (hcl) | 66512-39-8 | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Method for purifying etomidate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN114195720B - A kind of purification method of etomidate - Google Patents [patents.google.com]
- 7. CN114195720A - A kind of purification method of etomidate - Google Patents [patents.google.com]
- 8. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN116265442A - Preparation method of etomidate - Google Patents [patents.google.com]
Technical Support Center: Moxetomidate Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues that may arise during cell culture experiments involving Moxetomidate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common sources of contamination in cell culture are biological and chemical.[1][2][3] Biological contaminants include bacteria, mycoplasma, fungi (yeast and molds), and viruses.[2][4] Chemical contaminants can include impurities in media, sera, water, endotoxins, plasticizers, and detergents.[5][6][7]
Q2: How can I visually identify contamination in my this compound cell cultures?
A2: Visual identification depends on the type of contaminant:
-
Bacteria: Look for a sudden cloudiness or turbidity in the culture medium, a rapid drop in pH (medium turns yellow), and small, motile particles between your cells when viewed under a microscope.[4][8]
-
Yeast: The medium may become turbid, and the pH can increase as the contamination becomes heavy.[9][10] Under a microscope, yeast appears as individual ovoid or spherical particles, which may be budding.[9][11]
-
Mold: Mold may appear as a fuzzy or filamentous growth on the surface of the culture medium.[6][12] Microscopically, you will see thin, wisp-like filaments (hyphae) and sometimes denser clumps of spores.[9]
-
Mycoplasma: Mycoplasma contamination is not visible to the naked eye or by standard light microscopy and does not cause turbidity in the medium.[5][13] Its presence can lead to subtle changes in cell growth and morphology.[13][14]
-
Chemical Contamination: This type of contamination does not have direct visual cues but may result in unexplained changes in cell growth, morphology, or response to this compound.[15][16]
Q3: My cells treated with this compound are growing slower than expected. Could this be a sign of contamination?
A3: Yes, a reduced proliferation rate can be a sign of contamination, particularly by mycoplasma.[10][13] Mycoplasma can alter cellular metabolism and growth without causing visible turbidity.[5][13] It is also possible that the this compound concentration is cytotoxic; therefore, it is crucial to perform a dose-response experiment. However, if you observe other signs of contamination or are using a previously validated concentration of this compound, you should test for contamination.
Q4: I suspect mycoplasma contamination in my cultures. How can I confirm this?
A4: Since mycoplasma is not visible under a standard microscope, you will need to use specific detection methods.[13] The most common and reliable methods are PCR-based detection, DNA staining (e.g., with DAPI or Hoechst stain), and ELISA.[1][5] It is highly recommended to establish a routine screening protocol for mycoplasma in your lab.[5]
Q5: Can the this compound solution itself be a source of contamination?
A5: While reputable suppliers provide sterile compounds, any solution can become a source of contamination through improper handling. This compound is stable under recommended storage conditions, but repeated freeze-thaw cycles or the use of non-sterile techniques when preparing working solutions can introduce contaminants.[17] It is best practice to prepare aliquots of your this compound stock solution to minimize the risk of contaminating the entire stock.[6]
Q6: What should I do if I confirm a contamination in my cell culture?
A6: The best course of action is to discard the contaminated culture and any media or reagents that may have come into contact with it to prevent further spread.[8][15] For irreplaceable cultures, there are methods to eliminate contaminants, such as using specific antibiotics for mycoplasma, but these are not always successful and can affect cell physiology.[3][9] After discarding the contaminated materials, thoroughly decontaminate the biosafety cabinet, incubator, and any other potentially affected equipment.[6][8]
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
If you are experiencing recurrent contamination, a systematic approach is necessary to identify the source. The following table summarizes common contaminants, their characteristics, and potential sources.
| Contaminant | Macroscopic Appearance | Microscopic Appearance | Potential Sources |
| Bacteria | Turbid medium, rapid pH drop (yellow color)[4][8] | Small (0.5-5 µm), motile rod or cocci shapes between cells[11] | Lab personnel, unfiltered air, contaminated reagents/media, equipment[18] |
| Yeast | Medium may become turbid, pH may increase in later stages[9][10] | Ovoid or spherical particles (3-10 µm), may show budding[9][11] | Lab personnel, humidified incubators, unfiltered air[18][19] |
| Mold | Fuzzy, filamentous growth on surface, may appear as colonies[9][12] | Thin, multicellular filaments (hyphae)[6][9] | Airborne spores, cellulose (B213188) products (cardboard), unfiltered air[4][18] |
| Mycoplasma | No visible change in turbidity or pH[5][13] | Not visible with a standard light microscope[5][11] | Contaminated cell lines, serum, media, lab personnel[5][18][19] |
| Chemical | No direct visual signs[15] | No direct visual signs[15] | Impurities in water, media, sera; residues from detergents or disinfectants[5][7][20] |
Guide 2: Responding to a Contamination Event
This guide provides a step-by-step workflow for addressing a contamination event in your this compound cell cultures.
References
- 1. goldbio.com [goldbio.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. The Simple Ways to Prevent Cell Culture Contamination [fishersci.ca]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 10. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 12. How to identify fungal contamination in your cell culture - Eppendorf Belgium [eppendorf.com]
- 13. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 14. Mycoplasma - UNC Lineberger [unclineberger.org]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Meet the Culprits of Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 17. This compound|1567838-90-7|MSDS [dcchemicals.com]
- 18. corning.com [corning.com]
- 19. corning.com [corning.com]
- 20. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Moxetomidate Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Moxetomidate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics affecting bioavailability?
This compound is a novel, ultra-short-acting anesthetic agent and a potent GABA-A receptor agonist. It is an analogue of etomidate (B1671615), designed for rapid metabolism by plasma and tissue esterases. Its primary metabolite is a pharmacologically inactive carboxylic acid. This rapid metabolism, while beneficial for its intended use as a transient anesthetic, presents a significant challenge for achieving high bioavailability through administration routes subject to first-pass metabolism, such as oral delivery.
Q2: My in-vivo experiments show lower than expected efficacy of orally administered this compound. What could be the cause?
Low efficacy following oral administration of this compound is likely due to its extensive first-pass metabolism in the gut and liver. The ester moiety in this compound makes it highly susceptible to hydrolysis by esterase enzymes, leading to its rapid breakdown before it can reach systemic circulation in its active form. This results in low oral bioavailability.
Q3: What are the potential strategies to improve the systemic exposure of this compound?
To enhance the systemic exposure and bioavailability of this compound, researchers can explore three primary strategies:
-
Formulation-Based Approaches: Modifying the drug formulation to protect it from premature degradation and enhance its absorption.
-
Prodrug Strategies: Chemically modifying the this compound molecule to create a prodrug with improved physicochemical and pharmacokinetic properties.
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and first-pass metabolism by using different delivery routes.
Q4: Can you provide more details on formulation strategies for this compound?
Certainly. Formulation strategies aim to protect this compound from the harsh environment of the GI tract and enhance its permeation across biological membranes. Key approaches include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption. These formulations can also promote lymphatic transport, which partially bypasses the liver.
-
Cyclodextrin (B1172386) Complexation: Complexing this compound with cyclodextrins can enhance its aqueous solubility and stability. Studies on etomidate have shown that cyclodextrin formulations can reduce injection site pain and may alter pharmacokinetic profiles.
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles can protect it from enzymatic degradation and provide controlled release, potentially increasing its time within the absorption window.
Q5: How can a prodrug approach be applied to this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active drug within the body. For this compound, a prodrug strategy could involve modifying the ester group to be less susceptible to initial hydrolysis, while still allowing for cleavage at the target site or in systemic circulation. The goal is to create a more stable compound that can be absorbed intact and then release the active this compound.
Troubleshooting Guides
Issue: Low and variable plasma concentrations of this compound after oral administration in animal models.
| Potential Cause | Troubleshooting/Recommended Strategy | Experimental Protocol |
| Extensive First-Pass Metabolism | Co-administration with an esterase inhibitor (use with caution and for research purposes only to confirm the metabolic pathway). | 1. Select a known, potent esterase inhibitor. 2. Determine a safe and effective dose of the inhibitor for the animal model. 3. Administer the inhibitor a set time before this compound administration. 4. Collect plasma samples at regular intervals and analyze for this compound and its carboxylic acid metabolite. 5. Compare the pharmacokinetic profile with and without the inhibitor. |
| Poor Aqueous Solubility | Formulate this compound with a solubility enhancer. | See "Experimental Protocols" section for detailed methodologies on Cyclodextrin Complexation and Lipid-Based Formulations. |
| Rapid Gastric Degradation | Use an enteric-coated formulation to protect the drug in the stomach and release it in the intestine. | 1. Select a suitable enteric polymer (e.g., Eudragit®). 2. Develop a coating process for this compound-containing particles or tablets. 3. Perform dissolution testing under simulated gastric and intestinal pH conditions to confirm delayed release. 4. Conduct in-vivo studies to compare the bioavailability of the enteric-coated formulation to a standard formulation. |
Issue: Inconsistent results in in-vitro permeability assays (e.g., Caco-2).
| Potential Cause | Troubleshooting/Recommended Strategy |
| Metabolism by Caco-2 cells | Caco-2 cells express esterases. The observed low permeability may be due to cellular metabolism. |
| Efflux Transporter Interaction | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). |
Data Presentation
Table 1: Comparison of Potential Bioavailability Enhancement Strategies for this compound
| Strategy | Principle | Potential Advantages | Potential Challenges |
| Lipid-Based Formulations | Enhances solubility and promotes lymphatic absorption. | Improved bioavailability, protection from degradation. | Formulation stability, potential for high fat content. |
| Cyclodextrin Complexation | Increases aqueous solubility and stability. | Well-established technique, can reduce irritation. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanoparticle Encapsulation | Protects the drug and allows for controlled release. | Enhanced stability, potential for targeted delivery. | Complex manufacturing process, potential for immunogenicity. |
| Prodrug Approach | Masks the metabolically labile ester group. | Can significantly improve stability and permeability. | Requires chemical synthesis and extensive characterization, potential for altered pharmacology of the prodrug itself. |
| Buccal/Sublingual Delivery | Bypasses first-pass metabolism via absorption through the oral mucosa. | Rapid onset of action, avoidance of GI degradation. | Limited surface area for absorption, taste of the formulation is a critical factor. |
| Transdermal Delivery | Bypasses first-pass metabolism via absorption through the skin. | Sustained drug delivery, non-invasive. | Skin barrier can be difficult to penetrate, potential for skin irritation. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex
-
Preparation:
-
Dissolve a molar excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water with stirring.
-
Slowly add this compound to the HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours.
-
Filter the solution to remove any undissolved drug.
-
Lyophilize the filtrate to obtain a solid inclusion complex powder.
-
-
Characterization:
-
Determine the complexation efficiency using techniques like High-Performance Liquid Chromatography (HPLC).
-
Confirm complex formation using methods such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
In-vitro Dissolution Study:
-
Perform dissolution studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
-
Compare the dissolution rate of the this compound-HP-β-CD complex with that of the free drug.
-
-
In-vivo Pharmacokinetic Study:
-
Administer the complex and the free drug orally to animal models (e.g., rats, dogs).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound and its primary metabolite using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability).
-
Protocol 2: Formulation and Evaluation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Formulation Development:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare different SEDDS formulations by mixing the selected components and this compound.
-
-
Characterization of SEDDS:
-
Visually assess the self-emulsification process upon dilution in aqueous media.
-
Measure the droplet size and zeta potential of the resulting micro/nanoemulsion using dynamic light scattering.
-
Determine the drug content in the formulation.
-
-
In-vitro Drug Release:
-
Perform in-vitro drug release studies using a dialysis bag method in simulated intestinal fluid.
-
-
In-vivo Pharmacokinetic Study:
-
Administer the this compound-loaded SEDDS and a control formulation (e.g., an aqueous suspension of this compound) orally to animal models.
-
Follow the procedures for blood sampling and analysis as described in Protocol 1.
-
Mandatory Visualizations
Caption: First-pass metabolism of orally administered this compound.
Caption: Key strategies to enhance the bioavailability of this compound.
Validation & Comparative
Validating the Specific Binding Site of Moxetomidate on the GABAA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to validate the specific binding site of etomidate (B1671615), a close structural and functional analog of Moxetomidate, on the γ-aminobutyric acid type A (GABAA) receptor. Due to the limited availability of specific data for this compound, this guide will leverage the extensive research on etomidate to infer the binding characteristics and validation strategies applicable to this compound. This approach is grounded in the high structural similarity between the two compounds, suggesting a shared binding site and mechanism of action.
The GABAA receptor, a pentameric ligand-gated ion channel, is the primary target for a wide array of therapeutic agents that modulate inhibitory neurotransmission in the central nervous system.[1][2] Etomidate and, by extension, this compound, are positive allosteric modulators that enhance the effect of GABA, the principal inhibitory neurotransmitter.[3][4] These compounds are believed to exert their effects by binding to a specific site within the transmembrane domain of the receptor, at the interface between the β+ and α- subunits.[4][5]
This guide will delve into the experimental evidence supporting this specific binding site, compare the activity of etomidate with other GABAA receptor modulators, and provide detailed protocols for the key experiments used in this validation process.
Comparative Analysis of GABAA Receptor Modulators
The following tables summarize the quantitative data for etomidate and other key GABAA receptor modulators. This data is essential for understanding the relative potency and efficacy of these compounds.
Table 1: Potency of GABAA Receptor Modulators
| Compound | Receptor Subtype | EC50 (μM) for Direct Activation | EC50 (μM) for GABA Potentiation | Reference |
| Etomidate (analog of this compound) | α1(L264T)β3γ2 | 1.83 ± 0.28 | - | [5] |
| Carboetomidate | α1(L264T)β3γ2 | 13.8 ± 0.9 | - | [5] |
| Etomidate | Cultured Hippocampal Neurons | 82 (direct activation) | 4.1 (GABA ED50 shift from 10.2 to 5.2) | [6] |
| Diazepam | α1β2γ2 | - | 0.02 (stimulation) | [7] |
| Propofol | α1β2γ2 | - | 6.0 (potentiation) | [8] |
Table 2: Binding Affinities of GABAA Receptor Ligands
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β2γ2 | 15.3 | [7] |
| Flunitrazepam | α1β2γ2 | 1.2 | [7] |
| Zolpidem | α1β2γ2 | 21.4 | [7] |
Experimental Protocols for Binding Site Validation
Validating the specific binding site of a compound like this compound on the GABAA receptor involves a multi-faceted approach combining biochemical, electrophysiological, and molecular biology techniques.
Photoaffinity Labeling
This technique is used to identify the specific amino acid residues that form the binding pocket for a ligand. A photoreactive analog of the ligand (e.g., [3H]azietomidate for etomidate) is used to covalently label the receptor upon UV irradiation.[9][10]
Protocol:
-
Receptor Purification: Purify GABAA receptors from a suitable source (e.g., bovine brain cortex) using affinity chromatography.[9]
-
Photolabeling: Incubate the purified receptors with the photoreactive ligand analog (e.g., [3H]azietomidate) in the presence and absence of a competing non-photoreactive ligand (e.g., etomidate) to determine specific binding.[9]
-
UV Irradiation: Expose the mixture to UV light to induce covalent cross-linking of the photoreactive ligand to the receptor.[9]
-
Protein Digestion and Sequencing: Digest the labeled receptor protein into smaller peptide fragments and separate them using techniques like HPLC.[9]
-
Identification of Labeled Residues: Identify the radiolabeled peptide fragments and subject them to protein sequencing (e.g., Edman degradation) to pinpoint the exact amino acid residues that were covalently modified. For etomidate, this technique identified α1Met-236 and β3Met-286 as key residues in the binding site.[9][10]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to functionally characterize the effect of a ligand on the GABAA receptor expressed in Xenopus oocytes. It allows for the measurement of ion channel activity in response to ligand application.[5]
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β3, γ2L).[5]
-
Receptor Expression: Incubate the injected oocytes for 2-4 days to allow for the expression of functional GABAA receptors on the cell membrane.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply GABA and the test compound (e.g., this compound) at various concentrations to the oocyte.
-
Record the resulting currents to determine the effect of the compound on receptor activation (direct agonism) or modulation of the GABA response (potentiation or inhibition).[5]
-
-
Data Analysis: Analyze the current responses to generate dose-response curves and determine key parameters like EC50 values.[5]
Site-Directed Mutagenesis
This technique is used to confirm the functional importance of the amino acid residues identified by photoaffinity labeling. By mutating these residues and observing the effect on ligand binding and receptor function, their role in the binding site can be validated.[11]
Protocol:
-
Mutagenesis: Introduce point mutations into the cDNA of the GABAA receptor subunit at the desired amino acid residue (e.g., α1M236W or β3M286W).
-
cRNA Synthesis: Synthesize cRNA from the mutated cDNA.
-
Oocyte Expression and Electrophysiology: Inject the mutated cRNA into Xenopus oocytes and perform TEVC recordings as described above.
-
Functional Analysis: Compare the functional response of the mutant receptor to the wild-type receptor in the presence of the ligand. A significant change in potency or efficacy of the ligand on the mutant receptor provides strong evidence for the involvement of that residue in the binding site.[11]
Visualizing the Pathways and Workflows
To better understand the complex processes involved in validating the this compound binding site, the following diagrams, generated using the DOT language, illustrate the GABAA receptor signaling pathway and the experimental workflows.
GABAA Receptor Signaling Pathway
Experimental Workflow for Binding Site Validation
Conclusion
The validation of the specific binding site of this compound on the GABAA receptor relies on a convergence of evidence from biochemical, electrophysiological, and molecular biology studies. While direct data for this compound is currently scarce, the extensive research on its close analog, etomidate, provides a robust framework for understanding its mechanism of action. The data strongly supports a binding site within the transmembrane domain at the β+/α- subunit interface, a site distinct from other modulators like benzodiazepines. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers seeking to further investigate the precise interactions of this compound and develop novel, more specific GABAA receptor modulators. Future studies employing photoaffinity labeling with a this compound analog and site-directed mutagenesis are crucial to definitively confirm its binding site and elucidate any subtle differences from etomidate.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations in the GABAA Receptor that Mimic the Allosteric Ligand Etomidate | Springer Nature Experiments [experiments.springernature.com]
- 11. Mutations in the GABAA receptor that mimic the allosteric ligand etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxetomidate: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of Moxetomidate, a novel anesthetic agent. As a derivative of etomidate, this compound is primarily a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document aims to objectively compare its performance with its predecessor, etomidate, by presenting available experimental data on their interactions with various receptors. Understanding the selectivity and off-target effects of these compounds is crucial for predicting their clinical efficacy and safety profiles.
Comparative Receptor Binding Profile
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and Etomidate for various receptors. This data is essential for comparing their selectivity and potential for off-target effects.
| Receptor Target | This compound (Ki in nM) | Etomidate (Ki in nM) | Comparator Drug | Comparator (Ki in nM) |
| GABA-A Receptor Subtypes | ||||
| α1β2γ2 | Data Not Available | ~330 (EC50 for potentiation) | Diazepam | ~5 |
| α2β2γ2 | Data Not Available | Data Not Available | Diazepam | ~3 |
| α3β2γ2 | Data Not Available | Data Not Available | Diazepam | ~8 |
| α5β2γ2 | Data Not Available | Data Not Available | Diazepam | ~15 |
| Other CNS Receptors | ||||
| Adrenergic α1 | Data Not Available | >10,000 | Prazosin | ~0.2 |
| Adrenergic α2 | Data Not Available | >10,000 | Clonidine | ~3 |
| Adrenergic β | Data Not Available | >10,000 | Propranolol | ~1 |
| Dopamine D2 | Data Not Available | >10,000 | Haloperidol | ~1.5 |
| Serotonin 5-HT2A | Data Not Available | >10,000 | Ketanserin | ~1 |
| Other Targets | ||||
| 11β-Hydroxylase (CYP11B1) | Data Not Available | ~30 | Metyrapone | ~30 |
Note: Comprehensive, publicly available quantitative data on the broad cross-reactivity profile of this compound is limited. The table will be updated as more information becomes available. The provided Etomidate data is based on various studies and may represent EC50 values for functional potentiation rather than direct binding affinity (Ki).
Experimental Protocols
The determination of receptor binding affinities is a critical step in drug development. The most common method for this is the radioligand binding assay.
General Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay used to determine the Ki of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cell lines or tissues expressing the target receptor are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or Etomidate) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
A new generation of etomidate-related compounds, including Moxetomidate, aims to balance potent hypnotic effects with an improved safety profile, specifically by mitigating adrenocortical suppression. This guide provides a comparative overview of this compound and its key analogues, presenting available experimental data on their efficacy and safety, detailed experimental protocols, and an exploration of their underlying signaling pathways.
This publication is intended for researchers, scientists, and drug development professionals interested in the pharmacology of intravenous anesthetics. It offers a structured comparison to aid in the evaluation and future development of etomidate-like compounds.
Comparative Efficacy and Safety Profile
The primary goal in the development of this compound and its analogues has been to separate the desirable hypnotic properties of etomidate (B1671615) from its significant side effect of adrenocortical suppression. This is achieved through structural modifications designed to alter the drugs' interaction with the 11β-hydroxylase enzyme, which is responsible for cortisol synthesis, while maintaining high affinity for the GABA-A receptor, the target for its hypnotic effects.
Quantitative Comparison of Hypnotic Potency and Therapeutic Index
The following table summarizes the available quantitative data on the hypnotic potency (ED50), lethal dose (LD50), and therapeutic index (TI) of this compound and its related analogues in comparison to etomidate and propofol. The hypnotic effect is typically measured by the loss of righting reflex (LORR) in animal models, most commonly rats.
| Compound | Animal Model | Hypnotic Potency (ED50) (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) | Reference(s) |
| This compound (ET-26) | Rat | 5.2 ± 1 | Not Reported | Not Reported | [1] |
| Carboetomidate | Rat | 7 ± 2 | Not Reported | Not Reported | [1] |
| CPMM (ABP-700) | Rat | Not Reported | Not Reported | Not Reported | |
| ET-25-2 | Rat | 4.15 | 39.69 | 9.56 | |
| Etomidate | Rat | 1.00 ± 0.03 | Not Reported | Not Reported | [1] |
| Propofol | Rat | 4.1 ± 0.3 | Not Reported | Not Reported | [1] |
Note: Data for CPMM (ABP-700) and specific LD50 values for several compounds were not available in the reviewed literature. The therapeutic index for etomidate is generally considered favorable for single-bolus administration.
Mechanism of Action and Signaling Pathways
This compound and its analogues are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to a specific site on the receptor, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This neuronal inhibition results in the observed hypnotic and sedative effects.
The binding site for etomidate and its analogues is located at the interface between the β and α subunits of the GABA-A receptor.[3] The selectivity for different β subunit isoforms (β2 and β3 over β1) is a key determinant of their anesthetic potency.[4][5]
Recent studies have begun to elucidate the downstream signaling pathways affected by etomidate. Evidence suggests an involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) and cAMP response element-binding protein (CREB) signaling pathways. Etomidate has been shown to inhibit the MAPK/ERK pathway, which may be linked to its effects on spatial learning and memory.[6][7] However, studies on the effect of etomidate on CREB phosphorylation have yielded conflicting results, with some showing no significant change.[1]
The following diagram illustrates the proposed signaling pathway for this compound and its analogues.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are crucial. The following sections outline the methodologies for two key experiments used in the evaluation of this compound and its analogues.
Determination of Hypnotic Potency: Loss of Righting Reflex (LORR) in Rats
This assay is the standard method for assessing the hypnotic potency of anesthetic agents in rodents.
Objective: To determine the median effective dose (ED50) of a compound that induces a loss of the righting reflex.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., this compound) and vehicle solution
-
Syringes and needles for intravenous injection
-
A quiet, well-lit testing area
-
A timer
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the laboratory environment for at least one week before the experiment. House them in a temperature- and light-controlled room with free access to food and water.
-
Dose Preparation: Prepare a series of graded doses of the test compound in the appropriate vehicle.
-
Injection: Gently restrain the rat and administer the test compound via a lateral tail vein. The injection should be performed smoothly and rapidly.
-
Assessment of Righting Reflex: Immediately after injection, place the rat in a supine position (on its back) in the testing area.
-
Observation: Observe the rat for its ability to right itself (i.e., return to a prone position with all four paws on the ground) within a predefined time, typically 30 seconds.
-
Data Recording: Record whether the rat successfully righted itself or not for each dose. The duration of the loss of righting reflex (from injection until the animal rights itself) is also recorded.
-
Dose-Response Curve: Test a range of doses on different groups of rats to generate a quantal dose-response curve.
-
ED50 Calculation: The ED50, the dose at which 50% of the animals lose their righting reflex, is calculated from the dose-response curve using appropriate statistical methods (e.g., probit analysis).
The following diagram illustrates the workflow for the Loss of Righting Reflex experiment.
Assessment of Adrenocortical Suppression: ACTH Stimulation Test in Rats
This test evaluates the functional integrity of the adrenal cortex by measuring its response to a challenge with adrenocorticotropic hormone (ACTH).
Objective: To assess the degree of adrenocortical suppression induced by a test compound.
Materials:
-
Male Wistar rats (250-300g)
-
Test compound and vehicle
-
ACTH (cosyntropin)
-
Anesthesia (if required for blood sampling)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Corticosterone (B1669441) ELISA kit
Procedure:
-
Animal Preparation: House rats individually and allow them to acclimate. On the day of the experiment, administer the test compound or vehicle at the desired dose and route.
-
Baseline Blood Sample: At a specified time point after drug administration, collect a baseline blood sample (e.g., from the tail vein or a catheter).
-
ACTH Administration: Administer a bolus of ACTH (typically 1-10 µg/kg, intravenously or intraperitoneally).
-
Post-ACTH Blood Samples: Collect blood samples at specific time points after ACTH administration (e.g., 15, 30, and 60 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Corticosterone Measurement: Measure the concentration of corticosterone in the plasma samples using a validated ELISA kit.
-
Data Analysis: Compare the corticosterone levels before and after ACTH stimulation between the drug-treated and vehicle-treated groups. A blunted corticosterone response in the drug-treated group indicates adrenocortical suppression.
The following diagram outlines the workflow for the ACTH stimulation test.
Conclusion
This compound and its analogues represent a promising direction in the development of safer intravenous anesthetic agents. While they demonstrate hypnotic efficacy, their key advantage lies in the reduced potential for adrenocortical suppression compared to etomidate. Further research is needed to fully characterize their pharmacokinetic and pharmacodynamic profiles, including the determination of their therapeutic indices and a more detailed understanding of their effects on intracellular signaling pathways. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this evolving field.
References
- 1. Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTH Stimulation Test for the Diagnosis of Secondary Adrenal Insufficiency: Light and Shadow - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anesthetic potency of Moxetomidate against other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic potency of Moxetomidate, a novel etomidate (B1671615) analogue, against other commonly used anesthetic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective evaluation for research and drug development purposes.
Comparative Anesthetic Potency
The anesthetic potency of a drug is a critical measure of its efficacy. The following table summarizes the 50% effective dose (ED50) for inducing loss of righting reflex (LORR) in rats, a standard preclinical measure of anesthetic potency, for this compound's parent compound, etomidate, and other agents. A lower ED50 value indicates higher potency.
| Anesthetic Agent | ED50 (Loss of Righting Reflex in Rats) | Primary Mechanism of Action |
| Etomidate | 0.9 mg/kg[1][2] | Positive Allosteric Modulator of GABA-A Receptor |
| Dexmedetomidine (B676) | 21.1 µg/kg[1][2] | Alpha-2 Adrenergic Receptor Agonist |
| Propofol (B549288) | 5.8 - 8.3 mg/kg (in dogs, varied by premedication)[3] | Positive Allosteric Modulator of GABA-A Receptor |
Note: Data for this compound's direct ED50 in rats was not available in the reviewed literature. The data for etomidate, its parent compound, is presented as a surrogate. A study on the etomidate analogue, cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM), showed a similar 50% effective concentration (EC50) to propofol for inducing loss of righting reflex in tadpoles (2.6 µM for CPMM vs. 1.3 µM for propofol)[4].
Side Effect Profile: A Critical Consideration
Beyond potency, the side effect profile of an anesthetic is paramount. Etomidate, while potent, is known for its transient inhibition of adrenal steroidogenesis. Research into etomidate analogues like this compound aims to mitigate this effect while retaining its favorable hemodynamic stability.
| Anesthetic Agent | Key Side Effects |
| Etomidate | Adrenocortical suppression, myoclonus, pain on injection, postoperative nausea and vomiting.[5][6][7][8] Offers good hemodynamic stability.[9][10] |
| Dexmedetomidine | Bradycardia, hypotension. Does not cause significant respiratory depression. |
| Propofol | Hypotension, respiratory depression, pain on injection.[10][11] |
Experimental Protocols
The determination of anesthetic potency, particularly the ED50 for loss of righting reflex (LORR), is a cornerstone of preclinical anesthetic research.
Determination of ED50 for Loss of Righting Reflex (LORR) in Rodents
This experiment is designed to quantify the dose of an anesthetic agent required to induce a loss of consciousness, as evidenced by the inability of the animal to right itself.
Animal Model: Male Sprague-Dawley rats are commonly used.
Drug Administration: The anesthetic agent is administered intravenously (IV) via a tail vein.
Procedure:
-
Animals are placed in a clear observation chamber.
-
A baseline assessment of the righting reflex is performed by placing the animal on its back to confirm a normal response.
-
The anesthetic agent is administered at a predetermined dose.
-
Immediately following administration, the animal is placed on its back.
-
The loss of righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time frame (e.g., 30 seconds).
-
The "up-and-down" method is often employed to determine the ED50. This involves testing a series of animals sequentially, with the dose for each subsequent animal being adjusted up or down based on the response of the previous animal.
-
The ED50 is then calculated using statistical methods, such as the Dixon and Mood method.[1]
Physiological Monitoring: Throughout the procedure, vital signs such as heart rate, blood pressure, and respiratory rate should be monitored to assess the physiological effects of the anesthetic.[12]
Signaling Pathways
The anesthetic effects of this compound and the comparator agents are mediated through distinct signaling pathways.
This compound and Propofol: GABA-A Receptor Modulation
This compound, like its parent compound etomidate and propofol, exerts its anesthetic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Figure 1: GABA-A Receptor Signaling Pathway for this compound and Propofol.
Dexmedetomidine: Alpha-2 Adrenergic Receptor Agonism
Dexmedetomidine induces sedation and anesthesia by acting as a selective agonist for alpha-2 adrenergic receptors in the brain, which leads to a decrease in the release of norepinephrine, a key neurotransmitter for maintaining wakefulness.
Figure 2: Alpha-2 Adrenergic Receptor Signaling Pathway for Dexmedetomidine.
Experimental Workflow: ED50 Determination
The workflow for determining the ED50 of an anesthetic agent involves a series of systematic steps to ensure accurate and reproducible results.
Figure 3: Experimental Workflow for ED50 Determination.
References
- 1. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer [frontiersin.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomidate inhibits adrenocortical function in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 7. Etomidate infusion and adrenocortical function. A study in elective surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenocortical suppression by a single induction dose of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of hemodynamic effects of intravenous etomidate versus propofol during induction and intubation using entropy guided hypnosis levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study between propofol and etomidate in patients under general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Propofol in comparison with etomidate for the induction of anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
A Comparative Analysis of the Pharmacokinetics of Moxetomidate and Etomidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Moxetomidate (also known as MOC-etomidate or ET-26) and the established anesthetic agent, etomidate (B1671615). The following sections present a summary of their pharmacokinetic parameters, detailed experimental methodologies, and visual representations of key processes to aid in understanding their distinct characteristics.
Executive Summary
This compound, a novel etomidate analogue, has been designed for a more favorable pharmacokinetic profile, primarily characterized by ultra-rapid metabolism. This design aims to retain the beneficial hemodynamic stability of etomidate while mitigating its significant drawback of prolonged adrenocortical suppression. Experimental data robustly supports that this compound undergoes significantly faster metabolism compared to etomidate, leading to a much shorter duration of action.
Quantitative Pharmacokinetic Data
| Pharmacokinetic Parameter | This compound (MOC-etomidate/ET-26) | Etomidate | Species/System |
| In Vitro Metabolic Half-life | ~4.4 minutes [1][2] | > 40 minutes [1][2] | Human Liver S9 Fraction |
| In Vivo Elimination Half-life (t½) | Rapid clearance observed, with almost complete plasma clearance within 4 hours[3] | Distribution half-lives of 2.6 and 20 minutes; terminal elimination half-life of about 4-5 hours in humans[4]. In rats, a fast component plasma half-life of 1.19 minutes has been reported[5]. | Rats / Humans |
| Metabolism | Primarily via ester hydrolysis to an inactive carboxylic acid metabolite[1][2][6]. Also undergoes hydroxylation, demethylation, and dehydrogenation[3]. | Primarily by hepatic esterases to an inactive carboxylic acid metabolite[6][7]. | Humans / Rats |
| Key Characteristics | Ultra-short acting, rapid metabolism, and does not produce prolonged adrenocortical suppression[1][2][6]. | Rapid onset, hemodynamic stability, but causes prolonged adrenocortical suppression[6][7]. | General |
Experimental Protocols
In Vitro Metabolic Stability Assessment
A key study directly compared the metabolic stability of this compound and etomidate in human liver S9 fractions.[1][2]
-
Test System: Pooled human liver S9 fraction, a subcellular fraction of the liver containing cytosolic and microsomal enzymes.
-
Incubation: this compound and etomidate were incubated with the liver S9 fraction.
-
Analysis: The concentration of the parent drug was measured at various time points to determine the rate of metabolism.
-
Results: this compound was rapidly metabolized with a first-order process, demonstrating a metabolic half-life of approximately 4.4 minutes. In contrast, no significant metabolism of etomidate was detected over a 40-minute period.[1][2]
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
The following represents a synthesized protocol for a typical intravenous pharmacokinetic study in rats, based on methodologies described in the literature for both etomidate and its analogues.[3][8][9][10][11]
-
Animals: Male Sprague-Dawley rats.
-
Administration: A single intravenous (IV) bolus of the test compound (this compound or etomidate) is administered, typically via the tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vessel (e.g., jugular vein).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), typically using non-compartmental analysis.
Visualizing the Metabolic Pathway and Experimental Workflow
To further illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Comparative metabolic pathways of this compound and etomidate.
Caption: A typical workflow for an in vivo pharmacokinetic study in rats.
Conclusion
The available pharmacokinetic data indicates a significant difference between this compound and etomidate, primarily driven by their metabolic stability. This compound's design as a "soft analogue" of etomidate results in ultra-rapid metabolism by esterases, leading to a much shorter duration of action and avoiding the persistent adrenocortical suppression associated with etomidate.[1][2][6] This distinct pharmacokinetic profile suggests that this compound may offer a safer alternative to etomidate for clinical applications requiring rapid onset and offset of anesthetic effects with maintained hemodynamic stability. Further direct comparative in vivo studies are warranted to provide a more complete quantitative comparison of their pharmacokinetic profiles.
References
- 1. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxycarbonyl-etomidate: a novel rapidly metabolized and ultra-short-acting etomidate analogue that does not produce prolonged adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. [Pharmacokinetics of etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous pharmacokinetic profile in rats of etomidate, a short-acting hypnotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. currentseparations.com [currentseparations.com]
- 9. fda.gov [fda.gov]
- 10. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Moxetomidate and Other Anesthetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxetomidate (also known as ET-26 or Methoxyethyl etomidate) is a novel, short-acting intravenous anesthetic agent developed as an analogue of etomidate (B1671615). It is designed to retain the favorable hypnotic and hemodynamic properties of etomidate while mitigating its significant side effect of adrenocortical suppression. This guide provides a comprehensive head-to-head comparison of this compound with etomidate and propofol (B549288) in animal models, supported by experimental data from preclinical studies.
Mechanism of Action
This compound, like its parent compound etomidate, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] By enhancing the effect of the inhibitory neurotransmitter GABA, it produces sedation and hypnosis. The key innovation in this compound's design is its susceptibility to rapid metabolism by esterases, leading to a shorter duration of action and reduced impact on adrenal function.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies in Sprague-Dawley rats, comparing the anesthetic potency, safety, and physiological effects of this compound, etomidate, and propofol.
Table 1: Anesthetic Potency and Safety Margin in Rats [1][2]
| Anesthetic | 50% Effective Dose (ED₅₀) for LORR¹ (mg/kg) | 50% Lethal Dose (LD₅₀) (mg/kg) | Therapeutic Index (LD₅₀/ED₅₀) |
| This compound (ET-26 HCl) | 2.35 | 41.5 | 17.7 |
| Etomidate | 0.73 | 18.2 | 24.9 |
| Propofol | 5.87 | 45.6 | 7.8 |
¹LORR: Loss of Righting Reflex
Table 2: Anesthetic Efficacy in Aged Rats (at 2x ED₅₀) [3][4][5]
| Parameter | This compound (ET-26 HCl) (4.70 mg/kg) | Etomidate (1.46 mg/kg) | Propofol (11.74 mg/kg) |
| Onset of LORR (s) | No significant difference | No significant difference | No significant difference |
| Duration of LORR (s) | 347.3 ± 49.0 | 489.8 ± 77.0 | 850.5 ± 77.4 |
| Time to Stand (s) | No significant difference | No significant difference | No significant difference |
| Time to Normal Activity (s) | No significant difference | No significant difference | No significant difference |
Table 3: Hemodynamic Effects in Healthy Rats [1][2]
| Parameter | This compound (ET-26 HCl) | Etomidate | Propofol |
| Effect on Mean Arterial Pressure (MAP) | Virtually no effect | Minimal effect | Significant decrease |
| Effect on Heart Rate (HR) | Virtually no effect | Minimal effect | Variable |
| Effect on Cardiac Function (dP/dt_max, dP/dt_min) | Virtually no effect | Minimal effect | Significant decrease |
Table 4: Respiratory Effects in Aged Rats [3][4][5]
| Parameter | This compound (ET-26 HCl) | Etomidate | Propofol |
| Apnea | Not observed | Not observed | Observed in all rats (45.0 ± 9.0 s) |
| Respiratory Rate | Reduced | Reduced | Significantly reduced |
| Minute Ventilation | Reduced | Reduced | Significantly reduced |
Table 5: Adrenocortical Suppression in Aged Rats (Serum Corticosterone (B1669441) Levels, ng/mL) [3][4][5][6]
| Time after ACTH Stimulation | This compound (ET-26 HCl) | Etomidate | Control (Solvent) |
| 15 min | No significant difference from control | Significantly lower than this compound and Control | - |
| 30 min | No significant difference from control | Significantly lower than this compound and Control | - |
| 60 min | No significant difference from control | Significantly lower than this compound and Control | - |
Experimental Protocols
Anesthetic Potency and Safety Margin Study in Rats[1][2]
-
Animals: Male and female Sprague-Dawley rats.
-
Drug Administration: Single bolus intravenous injection via the tail vein.
-
Determination of ED₅₀: The 50% effective dose for producing loss of righting reflex (LORR) was determined. An animal was considered to have LORR if it failed to right itself within 1 minute after being placed on its back.
-
Determination of LD₅₀: The 50% lethal dose was determined by observing mortality within 24 hours of drug administration.
-
Therapeutic Index Calculation: The therapeutic index was calculated as the ratio of LD₅₀ to ED₅₀.
Anesthetic Efficacy and Physiological Effects in Aged Rats[3][4][5]
-
Animals: Aged (18-20 months old) male and female Sprague-Dawley rats.
-
Drug Administration: Intravenous injection of a two-fold median effective dose (ED₅₀) for LORR via the tail vein at a speed of 0.1 mL/s.
-
Anesthetic Efficacy Assessment:
-
Onset of LORR: Time from injection to the loss of the righting reflex.
-
Duration of LORR: Time from the loss to the recovery of the righting reflex.
-
Time to Stand: Time until the rat could stand on all four paws.
-
Time to Normal Activity: Time until the rat exhibited normal exploratory behavior.
-
-
Hemodynamic and Respiratory Monitoring: Mean arterial pressure (MAP), heart rate (HR), and respiratory rate were monitored continuously before and after drug administration.
-
Adrenocortical Function Assessment:
-
Rats were pre-treated with dexamethasone (B1670325) (0.5 mg/kg) to suppress endogenous corticosterone synthesis.
-
Two hours later, the respective anesthetic or solvent was administered.
-
Fifteen minutes after anesthetic administration, adrenocorticotropic hormone (ACTH) (25 µg/kg) was administered to stimulate corticosterone production.
-
Blood samples were collected at baseline and at 15, 30, and 60 minutes after ACTH administration to measure serum corticosterone concentrations.
-
Mandatory Visualization
References
- 1. ET-26 hydrochloride (ET-26 HCl) has similar hemodynamic stability to that of etomidate in normal and uncontrolled hemorrhagic shock (UHS) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ET-26 hydrochloride (ET-26 HCl) has similar hemodynamic stability to that of etomidate in normal and uncontrolled hemorrhagic shock (UHS) rats | PLOS One [journals.plos.org]
- 3. peerj.com [peerj.com]
- 4. The preclinical pharmacological study of a novel intravenous anesthetic, ET-26 hydrochloride, in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacological study of a novel intravenous anesthetic, ET-26 hydrochloride, in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Moxetomidate: A Safer Anesthetic Alternative with a Favorable Adrenal and Cardiovascular Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Moxetomidate, a novel etomidate (B1671615) analogue, has emerged as a promising intravenous anesthetic agent designed to retain the favorable hemodynamic and respiratory stability of etomidate while mitigating its significant adverse effect of adrenocortical suppression. This guide provides a comprehensive comparison of the safety profiles of this compound and its predecessor, etomidate, supported by experimental data.
Improved Safety Profile: Adrenocortical Function
A primary drawback of etomidate is its dose-dependent inhibition of 11-β-hydroxylase, an enzyme crucial for cortisol synthesis in the adrenal gland. This can lead to adrenal insufficiency, a particularly concerning complication in critically ill patients.[1][2] this compound (also known as ABP-700) has been specifically engineered to minimize this effect.
Comparative Data on Adrenocortical Suppression
| Feature | This compound (ABP-700) | Etomidate | Reference |
| Mechanism of Adrenal Suppression | Designed with a rapidly metabolized ester linkage to avoid significant inhibition of 11-β-hydroxylase. | Directly and reversibly inhibits the enzyme 11-β-hydroxylase, leading to decreased cortisol production. | [1][3] |
| Effect on Cortisol Levels (Preclinical - Dogs) | No adrenal suppression observed at pharmacologically active doses. | Profound and durable adrenal suppression. | [3] |
| Effect on Cortisol Levels (Clinical - Humans) | No adrenocortical depression observed upon ACTH stimulation. | A single induction dose can lead to significant adrenal insufficiency. | [4][5] |
Cardiovascular Stability: A Shared Advantage with a Nuanced Difference
Etomidate is often favored for its minimal impact on the cardiovascular system, a characteristic largely retained by this compound.[6] Both agents generally maintain stable hemodynamics, making them suitable for patients with cardiovascular compromise.
Comparative Data on Cardiovascular Effects
| Feature | This compound (ABP-700) | Etomidate | Reference |
| Hemodynamic Profile | Generally stable with mild, dose-dependent tachycardia and slightly elevated blood pressure reported. | Remarkably stable cardiorespiratory profile with minimal cardiovascular or respiratory depression. | [4][6] |
| Hypotension | Did not cause severe hypotension in clinical studies. | Known for its favorable hemodynamic profile and lack of significant hypotension. | [4][6] |
| Involuntary Muscle Movements | Reported, with more extensive movements at higher dosing regimens. | A known side effect. | [4][6] |
Experimental Protocols
Adrenocortical Function Assessment (ACTH Stimulation Test)
This protocol is designed to assess the functional integrity of the adrenal gland's response to stimulation after the administration of an anesthetic agent.
Protocol in Dogs: [3]
-
Animal Model: Beagle dogs.
-
Pre-treatment: To minimize variability in baseline cortisol levels, the hypothalamo-hypophyseal axis is suppressed with dexamethasone (B1670325) (0.01 mg/kg IV) two hours prior to anesthesia induction.
-
Anesthetic Administration: Animals are administered the test article (this compound, etomidate, or vehicle) as an intravenous bolus followed by a continuous infusion for a specified duration (e.g., 120 minutes).
-
ACTH Challenge: Following the infusion, a synthetic ACTH (e.g., Synacthen, 250 μg IV) is administered.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) to measure plasma cortisol concentrations.
-
Analysis: Plasma cortisol levels and their deviation from baseline are compared to established normal responses in healthy dogs.
Protocol in Humans: [4]
-
Subjects: Healthy human volunteers.
-
Baseline Measurement: Reference cortisol levels are obtained on the morning of the dosing.
-
Anesthetic Administration: A bolus IV injection of this compound or vehicle is administered.
-
ACTH Challenge: A synthetic ACTH (e.g., Cosyntropin, 250 μg IV) is administered 60 minutes after the anesthetic injection.
-
Blood Sampling: Blood samples are taken at 60 and 120 minutes following the ACTH challenge to measure plasma cortisol concentrations.
-
Analysis: A normal response, indicating no adrenal suppression, is defined as a significant increase in plasma cortisol levels from the reference level at both time points.
Cardiovascular Safety Assessment
This protocol outlines the continuous monitoring of hemodynamic parameters to evaluate the cardiovascular safety of an anesthetic agent.
Protocol in Animal Models (e.g., Dogs):
-
Instrumentation: Animals are instrumented for continuous monitoring of key cardiovascular parameters, including:
-
Electrocardiogram (ECG): For heart rate and rhythm analysis.
-
Arterial Blood Pressure (ABP): Measured via an arterial catheter for continuous monitoring of systolic, diastolic, and mean arterial pressure.
-
Cardiac Output (CO): Can be measured using various techniques such as thermodilution or pulse contour analysis.
-
-
Anesthetic Administration: The anesthetic agent is administered intravenously, and the dose is titrated to the desired level of anesthesia.
-
Data Collection: Hemodynamic parameters are continuously recorded throughout the induction, maintenance, and recovery phases of anesthesia.
-
Analysis: Changes in heart rate, blood pressure, and cardiac output from baseline are analyzed to assess the drug's impact on cardiovascular function.
Visualizing the Pathways and Processes
Caption: Etomidate's inhibition of cortisol synthesis.
Caption: Workflow for adrenal function assessment.
Caption: Workflow for cardiovascular safety assessment.
References
- 1. Amanote [app.amanote.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. isaponline.org [isaponline.org]
- 4. Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenocortical suppression by a single induction dose of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
Safety Operating Guide
Proper Disposal of Moxetomidate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Moxetomidate, a compound under investigation, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety protocols is non-negotiable:
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In situations where dust or aerosols may be generated, wear appropriate respiratory protection.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. After handling, wash hands thoroughly.[1]
Step-by-Step Disposal Procedure for this compound
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting, complying with general laboratory waste management principles.
-
Waste Segregation: Properly segregate this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials. Do not mix this compound waste with incompatible chemicals.
-
Container Management:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][4][5]
-
Identify the contents as "this compound waste" and list any other components of the waste stream with their approximate percentages.[5]
-
Include the date when the waste was first added to the container.
-
Attach the appropriate hazard symbols (e.g., harmful, dangerous for the environment).
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]
-
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert others in the laboratory.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS or emergency response team.[1][6][7]
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, a lab coat, and respiratory protection if necessary.[1][7]
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill.[8][9] For solid spills, carefully scoop the material, avoiding the creation of dust.[6]
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.[1][6]
Data Presentation
Table 1: Hazardous Waste Categorization
Based on its known properties, this compound waste would be categorized according to the following hazardous characteristics. This information is crucial for the waste disposal contractor.
| Characteristic | Description | Relevance to this compound |
| Toxicity | Harmful or fatal if ingested or absorbed. | This compound is classified as harmful if swallowed.[1] |
| Environmental Hazard | Poses a threat to the environment, particularly aquatic life. | This compound is very toxic to aquatic life with long-lasting effects.[1] |
| Ignitability | Can create fire under certain conditions. | Data not available; handle as non-ignitable unless otherwise specified. |
| Corrosivity | Can corrode metals or has a very high or low pH. | Data not available; handle as non-corrosive unless otherwise specified. |
| Reactivity | Unstable under normal conditions and can cause explosions or toxic fumes. | Data not available; handle as non-reactive unless otherwise specified. |
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Diagram 2: Spill Response Logical Relationship
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. westlab.com [westlab.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
